(6-Methylquinolin-5-yl)methanamine
Description
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Properties
IUPAC Name |
(6-methylquinolin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUOIPDMFNVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6-Methylquinolin-5-yl)methanamine chemical properties
An In-Depth Technical Guide to (6-Methylquinolin-5-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and the potential applications of this compound as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif in medicinal chemistry.[1][4] First isolated from coal tar in 1834, its derivatives have become the foundation for a multitude of therapeutic agents.[1] Notable examples include the antimalarial drug quinine, the local anesthetic dibucaine, and the antibacterial agent ciprofloxacin.[1][3] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[2][5]
This compound, featuring a methyl group at the 6-position and a methanamine group at the 5-position, presents a unique structural framework. The strategic placement of these substituents can influence the molecule's steric and electronic properties, offering a valuable starting point for the synthesis of new chemical entities with potentially enhanced biological activity and target specificity.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its core properties can be identified from chemical suppliers and predicted using computational models. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
Chemical Identifiers
A unique identification of a chemical compound is fundamental for research and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1211430-40-8 | [6] |
| Molecular Formula | C₁₁H₁₂N₂ | [7] |
| Molecular Weight | 172.23 g/mol | [7] |
| Canonical SMILES | CC1=CC2=C(C=C1CN)N=CC=C2 | - |
| InChI | InChI=1S/C11H12N2/c1-8-5-6-10-11(7-8)9(4-12)2-3-13-10/h2-6H,4,12H2,1H3 | - |
| InChIKey | Not readily available | - |
Predicted Physicochemical Properties
These properties are computationally predicted and provide guidance for experimental design.
| Property | Predicted Value | Notes |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Influences membrane permeability and solubility.[7] |
| logP (Octanol-Water Partition Coeff.) | 2.00 | Indicates moderate lipophilicity.[7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
| Storage Conditions | Store in a dry, sealed place at 2-8°C | [7] |
Proposed Synthesis and Reactivity
Synthetic Workflow Overview
The proposed two-step synthesis starts from commercially available 6-methylquinoline.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Vilsmeier-Haack Formylation of 6-Methylquinoline
-
Causality: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings.[8][9][10] The quinoline ring is sufficiently activated for electrophilic substitution, and the Vilsmeier reagent (generated in situ from POCl₃ and DMF) acts as the formylating agent. The substitution is directed to the 5- and 8-positions; in this case, the 5-position is targeted.
-
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., chloroform) at 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the mixture to stir for 1 hour at 0°C to pre-form the Vilsmeier reagent.
-
Add 6-methylquinoline to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with an aqueous base (e.g., Na₂CO₃ solution) to a pH of 6-7.[8]
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-methylquinoline-5-carbaldehyde.
-
Purify the aldehyde by column chromatography.
-
Step 2: Reductive Amination to this compound
-
Causality: Reductive amination is a highly efficient method for converting aldehydes into amines. The aldehyde first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is selective for the imine over the aldehyde, preventing side reactions.
-
Protocol:
-
Dissolve 6-methylquinoline-5-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution.
-
Stir the reaction at room temperature for several hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding water and adjust the pH to be basic.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or crystallization.
-
Spectroscopic and Analytical Characterization (Predicted)
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the principles of spectroscopy and analysis of analogous structures.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | dd | 1H | H-2 (Quinoline) |
| ~8.20 | d | 1H | H-4 (Quinoline) |
| ~7.80 | d | 1H | H-8 (Quinoline) |
| ~7.50 | dd | 1H | H-7 (Quinoline) |
| ~4.00 | s | 2H | -CH₂- (Methylene bridge) |
| ~2.50 | s | 3H | -CH₃ (Methyl at C6) |
| ~1.90 | br s | 2H | -NH₂ (Amine) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-8a |
| ~148 | C-2 |
| ~146 | C-4a |
| ~135 | C-4 |
| ~133 | C-6 |
| ~130 | C-8 |
| ~128 | C-5 |
| ~126 | C-7 |
| ~121 | C-3 |
| ~45 | -CH₂- (Methylene) |
| ~20 | -CH₃ (Methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |
| ~1600, ~1500 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1590 | Medium | N-H bending (scissoring) |
Mass Spectrometry (MS)
| Analysis | Expected Result |
| Molecular Ion (M⁺) | m/z = 172.10 |
| High-Resolution MS (HRMS) | Calculated for C₁₁H₁₃N₂ [M+H]⁺: 173.1073; Found: (Experimental Value) |
| Key Fragmentation | Loss of -NH₂ (m/z = 156), Loss of -CH₂NH₂ (m/z = 142) |
Applications in Drug Discovery
The true value of a building block like this compound lies in its potential to generate diverse libraries of compounds for biological screening. The primary amine handle is particularly useful for derivatization.
Role as a Chemical Scaffold
Quinoline derivatives are known to exhibit a vast range of pharmacological activities, making them a cornerstone of modern drug discovery.[1][5] These activities include:
-
Anticancer: Many quinoline-based compounds act as kinase inhibitors or DNA intercalating agents.[2][15]
-
Antimalarial: The quinoline core is central to drugs like chloroquine and quinine.[1]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[16]
-
Antimicrobial: The scaffold is present in numerous antibacterial and antifungal agents.[3][17]
The structure of this compound can be leveraged in a typical drug discovery workflow.
Caption: Role of this compound in a drug discovery pipeline.
Potential Derivatization Strategies
The primary amine of this compound is a versatile functional group for creating new analogues:
-
Amide/Sulfonamide Formation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids can generate extensive libraries of amides and sulfonamides, which are common motifs in bioactive molecules.[17][18]
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates or as final compounds with their own biological profiles.
-
Alkylation/Arylation: N-alkylation or N-arylation can introduce different substituents to probe the steric and electronic requirements of a biological target.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its structure is rooted in the pharmacologically validated quinoline scaffold, and its primary amine functionality provides a reliable anchor point for extensive chemical modification. This guide has provided a detailed overview of its chemical properties, a robust and plausible synthetic strategy, and a predictive analysis of its spectroscopic characteristics. By leveraging this molecule in discovery campaigns, researchers and scientists are well-equipped to explore new chemical space and develop the next generation of innovative therapeutics.
References
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- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19366.
- Jampilek, J., et al. (2019). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 24(15), 2795.
- Kumar, S., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4).
- Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296.
- Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
- Li, X., et al. (2020). Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. Bioorganic & Medicinal Chemistry Letters, 30(2), 126834.
- Markiewicz, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5208.
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Gopal, M., et al. (2010). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. Der Pharma Chemica, 2(4), 246-255. Retrieved from [Link]
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PubChem. (n.d.). (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica, 59(4), 365-382.
- BenchChem. (2025). An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde.
- BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
- Royal Society of Chemistry. (n.d.). Supporting Information.
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PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, D., et al. (2013). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 5(12), 652-656.
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J&K Scientific LLC. (n.d.). Quinolin-5-yl-methylamine dihydrochloride. Retrieved from [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974. Retrieved from [Link]
- Patel, N. B., et al. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974. Retrieved from [Link]
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Al-Trawneh, M. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4963. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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Csomós, P., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4785. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]
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Borodkin, G. I., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 52(7), 1008-1011. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of (6-Methylquinolin-5-yl)methanamine
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and development, the precise molecular structure of a compound is its foundational identity. It dictates physicochemical properties, pharmacological activity, metabolic fate, and potential toxicities. (6-Methylquinolin-5-yl)methanamine, a substituted quinoline, belongs to a class of heterocyclic compounds renowned for their broad pharmacological applications, including roles in antimalarial, anticancer, and anti-inflammatory agents.[1] The accurate and definitive elucidation of its structure is not merely an academic exercise; it is a critical prerequisite for advancing any research, development, or regulatory activities.[2][3]
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. The described process is inherently self-validating, where data from orthogonal techniques must converge to a single, consistent structural hypothesis.
The Strategic Analytical Workflow
The structural elucidation process is a logical, stepwise investigation. We begin with techniques that provide broad, fundamental information (such as molecular mass) and progressively move to more detailed methods that map the intricate atomic connectivity and spatial relationships within the molecule.
Caption: High-level workflow for structural elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
The Causality: Before attempting to assemble the structure, we must first know its elemental composition. HRMS is the cornerstone of this initial step, providing a highly accurate mass measurement of the molecular ion.[4] This precision allows for the unambiguous determination of the molecular formula, distinguishing between isobars (compounds with the same nominal mass but different elemental compositions). In drug development, confirming the molecular formula is a fundamental quality attribute.[5][6]
Expected Outcome for this compound: The molecular formula is C₁₁H₁₂N₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. A mass accuracy within 5 ppm is the standard for confirmation.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Exact Mass | 172.10005 Da |
| Expected [M+H]⁺ (Monoisotopic) | 173.10733 m/z |
Fourier-Transform Infrared (FTIR) Spectroscopy
The Causality: FTIR spectroscopy provides a rapid, non-destructive method to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, we are specifically looking for evidence of the primary amine (-NH₂) and the aromatic quinoline system. This serves as a quick confirmation that the key expected functionalities are present.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium bands (asymmetric and symmetric stretches).[7][8] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, sharp band.[8][9] |
| 1600-1450 | C=C & C=N Stretch | Aromatic Quinoline Ring | Multiple sharp bands of varying intensity. |
| 1335-1250 | C-N Stretch | Aromatic Amine System | Strong band.[8] |
| 850-750 | N-H Wag | Primary Amine (-NH₂) | Broad, medium-intensity band.[9] |
The presence of two peaks in the N-H stretch region is a hallmark of a primary amine (R-NH₂), distinguishing it from a secondary amine (R₂NH), which would show only one.[7][10]
Part 2: Definitive Connectivity Mapping - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[11][12][13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. Our strategy employs a suite of 1D and 2D NMR experiments to systematically piece together the molecular puzzle.[14]
Caption: Logical flow of NMR data integration for structure assembly.
¹H and ¹³C NMR Spectroscopy
The Causality: One-dimensional ¹H and ¹³C NMR spectra provide the fundamental census of proton and carbon atoms in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, while the integration of ¹H signals reveals the relative number of protons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside the ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹H and ¹³C NMR Data for this compound: (Note: Chemical shifts are predicted based on known values for quinoline, methylquinolines, and benzylamines. Actual values may vary.)
| Atom(s) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Carbon Type (DEPT) |
| H2 | ~8.8 | dd | ~150 | CH |
| H3 | ~7.3 | dd | ~121 | CH |
| H4 | ~8.0 | dd | ~136 | CH |
| C4a | - | - | ~128 | C |
| H5-CH₂ | ~4.1 | s | ~40 | CH₂ |
| 5-NH₂ | ~1.8 | s (broad) | - | - |
| C5 | - | - | ~132 | C |
| C6 | - | - | ~135 | C |
| 6-CH₃ | ~2.5 | s | ~18 | CH₃ |
| H7 | ~7.5 | d | ~126 | CH |
| H8 | ~7.9 | d | ~129 | CH |
| C8a | - | - | ~147 | C |
2D NMR: Connecting the Dots
The Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. Each experiment reveals specific correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing out contiguous proton spin systems. For our target, COSY will clearly show the H2-H3-H4 correlations in one spin system and the H7-H8 correlations in another, defining the two distinct parts of the quinoline ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly with the carbon atom it is attached to (a one-bond correlation). It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are the key to connecting the isolated spin systems and substituents.
Key Expected HMBC Correlations for Final Assembly:
-
Connecting the Methanamine Group: The protons of the aminomethyl group (H5-CH₂) should show correlations to the quaternary carbon at C5 and the aromatic carbon at C4a. This definitively places the -CH₂NH₂ group at the 5-position.
-
Connecting the Methyl Group: The protons of the methyl group (6-CH₃) should show correlations to the quaternary carbon at C6 and the aromatic CH at C7. This confirms the methyl group's position at C6.
-
Bridging the Rings: Protons like H4 should show correlations to C4a and C5, while a proton like H8 should show correlations to C8a and C6, confirming the fusion of the pyridine and benzene rings.
Part 3: Data Integration and Structure Verification
The final proposed structure of this compound is validated only when all collected data are in complete agreement. The molecular formula from HRMS must match the atom count from ¹H and ¹³C NMR. The functional groups identified by FTIR must be consistent with the chemical shifts and correlations observed in the NMR spectra. Most importantly, the connectivity map derived from COSY and HMBC must account for every atom and every observed correlation, leaving no ambiguity. Any single piece of contradictory evidence would require a re-evaluation of the entire dataset.[14]
Detailed Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer or Orbitrap mass spectrometer.[4]
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Method:
-
Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy (<5 ppm).
-
Process the data to find the monoisotopic mass of the [M+H]⁺ ion and use software to generate possible elemental compositions.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Method:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum to identify characteristic absorption bands.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Method:
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Process with Fourier transform, phase correction, and baseline correction. Integrate the signals and reference to TMS.
-
¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum. A sufficient number of scans must be acquired to achieve good signal-to-noise.
-
DEPT-135: Run a DEPT-135 experiment to distinguish carbon types (CH/CH₃ positive, CH₂ negative).
-
gCOSY: Acquire a gradient-selected COSY spectrum. Process the 2D data to visualize proton-proton correlations.
-
gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz). Process the 2D data to correlate protons with their attached carbons.
-
gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 8 Hz). Process the 2D data to identify 2- and 3-bond correlations between protons and carbons.
-
References
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Technology Networks. Retrieved from [Link]
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Louris, J. N. (2021). Mass spectrometry applications for drug discovery and development. Drug Discovery World (DDW). Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
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Little, D. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. LCGC North America. Retrieved from [Link]
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Heck, A. J. R. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Holčapek, M., & Nováková, L. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. Retrieved from [Link]
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Rao, C. N. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]
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Mallik, R. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. Retrieved from [Link]
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Spectroscopy Ninja. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
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University of Calgary. (n.d.). Amine infrared spectra. Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Iacob, A. T., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(21), 7486. Retrieved from [Link]
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Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(1), 169-175. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (6-Methylquinolin-5-yl)methanamine
Introduction: (6-Methylquinolin-5-yl)methanamine is a quinoline derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to serve as a valuable resource for researchers.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | dd | 1H | H2 |
| ~8.0 | d | 1H | H4 |
| ~7.8 | d | 1H | H8 |
| ~7.5 | d | 1H | H7 |
| ~7.3 | dd | 1H | H3 |
| ~4.1 | s | 2H | -CH₂-NH₂ |
| ~2.5 | s | 3H | -CH₃ |
| ~1.6 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C2 |
| ~148 | C8a |
| ~136 | C4 |
| ~135 | C6 |
| ~132 | C5 |
| ~129 | C7 |
| ~128 | C4a |
| ~126 | C8 |
| ~121 | C3 |
| ~45 | -CH₂- |
| ~18 | -CH₃ |
Interpretation of Spectroscopic Data
NMR Spectra Interpretation
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methyl group, and the aminomethyl substituent. The protons on the pyridine ring (H2, H3, H4) will likely appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The methyl protons are expected to be a singlet at a higher field. The methylene protons of the aminomethyl group will also likely be a singlet, and the amine protons are expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum will show distinct signals for all carbon atoms in the molecule. The carbons of the quinoline ring will resonate in the aromatic region, with the carbon atoms closer to the nitrogen atom appearing at a lower field. The methyl and methylene carbons will appear at a much higher field.
Mass Spectrum Interpretation
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the aminomethyl group or cleavage of the quinoline ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the exact mass of the molecule.
-
[M-1]⁺: Loss of a hydrogen radical.
-
[M-16]⁺: Loss of an NH₂ radical.
-
[M-30]⁺: Loss of the CH₂NH₂ group.
Infrared (IR) Spectrum Interpretation
The IR spectrum will provide information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3250 | N-H | Stretching (primary amine, two bands) |
| 3100-3000 | C-H | Aromatic stretching |
| 2950-2850 | C-H | Aliphatic stretching |
| 1620-1580 | N-H | Bending (scissoring) |
| 1600-1450 | C=C, C=N | Aromatic ring stretching |
| 1335-1250 | C-N | Aromatic amine stretching |
The presence of two bands in the N-H stretching region is characteristic of a primary amine. The aromatic C-H stretching bands and the ring stretching vibrations will confirm the presence of the quinoline core.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data.
NMR Spectroscopy Protocol
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectra.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Caption: Workflow for Mass Spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
A small amount of formic acid may be added to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode).
-
Analyze the fragmentation pattern to confirm the structure.
-
For high-resolution MS, determine the elemental composition from the accurate mass measurement.
-
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Caption: Workflow for Infrared Spectroscopy.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good coverage.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these bands with the characteristic vibrations of the functional groups present in the molecule.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with detailed protocols for data acquisition and interpretation. While the presented data is predictive, it offers a solid foundation for researchers working with this compound to confirm its identity and structure. The provided methodologies are robust and widely applicable in a modern chemical research laboratory.
References
(6-Methylquinolin-5-yl)methanamine: A Comprehensive Technical Guide for Researchers
Introduction
(6-Methylquinolin-5-yl)methanamine is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of a methyl group at the 6-position and a methanamine group at the 5-position of the quinoline ring suggests potential for novel pharmacological profiles. This technical guide provides an in-depth overview of the core identifiers, plausible synthetic routes, key chemical properties, and prospective applications of this compound, designed to empower researchers in their exploration of this promising chemical entity.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical compound is fundamental for reproducible research. The primary identifiers and key physicochemical properties for this compound are summarized below.
| Identifier | Value |
| CAS Number | 1211430-40-8 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C2C(=C1)C=C(CN)C=N2 |
| InChI | InChI=1S/C11H12N2/c1-7-5-6-9-10(4-8(7)12)3-2-11(9)13/h2-6H,12H2,1H3 |
Note: Predicted properties such as boiling point, melting point, and solubility are not yet experimentally determined and reported in publicly available literature.
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis of this compound has not been extensively documented, its structure lends itself to established and reliable synthetic methodologies in organic chemistry. Two primary retrosynthetic pathways are proposed and detailed below, providing a robust framework for its laboratory-scale preparation.
Pathway 1: Reductive Amination of 6-Methylquinoline-5-carbaldehyde
This approach is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[4] The key intermediate is 6-methylquinoline-5-carbaldehyde, which can be synthesized from 6-methylquinoline.
Caption: Reductive amination workflow for the synthesis of this compound.
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
-
Materials: 6-Methylquinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Magnesium sulfate (MgSO₄).
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-methylquinoline in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methylquinoline-5-carbaldehyde.
-
-
Materials: 6-Methylquinoline-5-carbaldehyde, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Protocol:
-
Dissolve 6-methylquinoline-5-carbaldehyde in methanol in a round-bottom flask.
-
Add a molar excess of ammonium acetate to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture containing the imine.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of 1M HCl until the solution is acidic.
-
Stir for 30 minutes to hydrolyze any remaining imine and borane complexes.
-
Basify the solution with 2M NaOH until pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
-
Pathway 2: Reduction of 6-Methylquinoline-5-carbonitrile
This pathway involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. This is a classic and robust method for the synthesis of primary amines.
Caption: Nitrile reduction workflow for the synthesis of this compound.
The Rosenmund-von Braun reaction, using a copper(I) cyanide, is a standard method for the conversion of aryl halides to nitriles.
-
Materials: 6-Methyl-5-bromoquinoline (synthesis from 6-methylquinoline via bromination), Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).
-
Protocol:
-
In a round-bottom flask, combine 6-methyl-5-bromoquinoline and a slight molar excess of CuCN in DMF.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-methylquinoline-5-carbonitrile.
-
Two common methods for the reduction of nitriles to primary amines are catalytic hydrogenation and reduction with metal hydrides.
-
Method A: Catalytic Hydrogenation
-
Materials: 6-Methylquinoline-5-carbonitrile, Palladium on carbon (Pd/C) or Raney Nickel, Hydrogen gas (H₂), Ethanol or Methanol.
-
Protocol:
-
Dissolve 6-methylquinoline-5-carbonitrile in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C or Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
-
Method B: Lithium Aluminum Hydride (LAH) Reduction
-
Materials: 6-Methylquinoline-5-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate (Na₂SO₄·10H₂O).
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6-methylquinoline-5-carbonitrile in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.
-
-
Applications in Research and Drug Development
The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a plethora of therapeutic applications. While specific biological data for this compound is not yet widely published, its structural features suggest several promising avenues for research.
-
Scaffold for Novel Therapeutics: The primary amine functionality serves as a versatile synthetic handle for the construction of more complex molecules through amide bond formation, reductive amination, or other C-N bond-forming reactions. This allows for the generation of libraries of compounds for screening against various biological targets.
-
Potential as an Anticancer Agent: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1][3] The substitution pattern of this compound could be explored for its potential to interact with the active sites of these enzymes.
-
Antimalarial Drug Discovery: Chloroquine and other 4-aminoquinoline derivatives have been mainstays in the treatment of malaria. Although resistance is a significant issue, the quinoline core remains a valuable starting point for the design of new antimalarial agents.[1]
-
CNS-Active Compounds: The quinoline ring is also present in compounds that modulate central nervous system targets. The lipophilicity and basicity of this compound could be tuned through further derivatization to explore its potential for crossing the blood-brain barrier and interacting with CNS receptors or enzymes.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care by trained professionals in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. The synthetic pathways outlined in this guide provide a clear and actionable framework for its preparation. The inherent biological potential of the quinoline scaffold, coupled with the versatile reactivity of the primary amine, positions this compound as a promising starting point for the development of novel therapeutic agents. Further investigation into its biological activities is highly encouraged and is anticipated to unveil its potential contributions to the field of pharmaceutical sciences.
References
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-reviews in medicinal chemistry, 9(14), 1648–1654.
- Mushtaq, S., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(48), 30269-30291.
- Kaur, M., & Singh, M. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Current Pharmaceutical Design, 26(42), 5434–5459.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Marzi, M., et al. (2005).
-
PubChem. 6-Methylquinoline. Retrieved from [Link]
- Google Patents. An improved process for the synthesis of quinoline derivatives.
- Jain, S., & Rana, A. (2018). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon, 4(10), e00845.
- Kumar, A., & Aggarwal, R. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Sharma, P. C., & Kumar, A. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Current Pharmaceutical Design, 26(42), 5434-5459.
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The Ascendant Trajectory of 6-Methylquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, 6-methylquinoline has emerged as a particularly privileged starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of 6-methylquinoline derivatives, intended for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape, from classical ring-forming reactions to modern cross-coupling strategies, providing actionable protocols. Furthermore, this guide will illuminate the diverse biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential, supported by mechanistic insights and quantitative data. Finally, a comprehensive overview of the analytical techniques for their characterization will be presented, equipping researchers with the necessary tools to advance their investigations in this promising area of drug discovery.
The Synthetic Arsenal: Crafting the 6-Methylquinoline Core and its Analogs
The strategic synthesis of 6-methylquinoline and its derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups. This section details both classical and contemporary methodologies, providing a robust toolkit for the synthetic chemist.
Classical Ring-Forming Strategies: Time-Tested and Versatile
Traditional methods for quinoline synthesis remain relevant for their cost-effectiveness and ability to generate the core scaffold from simple precursors.
The Skraup synthesis is a venerable method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of 6-methylquinoline, p-toluidine serves as the aromatic amine.
Step-by-Step Protocol for Skraup Synthesis of 6-Methylquinoline [1][2][3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Charging: To the flask, add p-toluidine and glycerol. A moderator such as ferrous sulfate can be added to control the reaction's exothermicity.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling.
-
Oxidizing Agent: Add an oxidizing agent, traditionally nitrobenzene (which can also act as a solvent). Arsenic pentoxide is a less violent alternative.[2]
-
Heating: Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control. After the initial exotherm subsides, continue heating to complete the reaction.
-
Workup: After cooling, dilute the reaction mixture with water and neutralize with a strong base (e.g., sodium hydroxide) to liberate the free base.
-
Purification: The crude 6-methylquinoline is then purified by steam distillation followed by fractional distillation or chromatography.
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[4][5][6] To synthesize 2,6-dimethylquinoline, p-toluidine is reacted with crotonaldehyde.
Experimental Protocol for the Doebner-von Miller Synthesis of 2,6-Dimethylquinoline [7][8]
-
Reaction Mixture: In a suitable reaction vessel, combine p-toluidine and hydrochloric acid.
-
Aldehyde Addition: Slowly add crotonaldehyde to the mixture with stirring. The reaction is often carried out in the presence of a Lewis acid or Brønsted acid catalyst.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation or column chromatography.
Logical Workflow for Classical Quinoline Synthesis
Caption: Classical synthetic routes to 6-methylquinoline derivatives.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis offers a plethora of methods for the construction and functionalization of the 6-methylquinoline scaffold with greater precision and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the derivatization of the 6-methylquinoline core. Starting from a halogenated 6-methylquinoline, a wide array of aryl, heteroaryl, and alkyl groups can be introduced.
Detailed Protocol for Suzuki-Miyaura Coupling of 6-Bromo-methylquinoline [9][10][11][12][13]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-methylquinoline, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activities and Therapeutic Potential
6-Methylquinoline derivatives have garnered significant attention for their diverse pharmacological activities. This section will delve into their potential as anticancer, antimicrobial, and antiviral agents, highlighting their mechanisms of action and structure-activity relationships.
Anticancer Activity
The quinoline scaffold is a recurring motif in a number of approved anticancer drugs.[14] Derivatives of 6-methylquinoline have shown promise in this arena, acting through various mechanisms to inhibit tumor growth.
-
Induction of Apoptosis: Many 6-methylquinoline derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[14] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
-
Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing arrest at specific phases (e.g., G2/M), thereby preventing cancer cell proliferation.[14]
-
Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. 6-Methylquinoline derivatives have been shown to inhibit key pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[14]
Signaling Pathway Inhibition by 6-Methylquinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The potency of anticancer compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| 4-Amino-7-Chloroquinoline | - | HeLa (Cervical) | 8.3 |
| Tetrahydroquinoline | - | - | 11.45 |
| Quinoline-based DNA Intercalator | Compound 6e | A549 (Lung) | 1.86-3.91 |
| Quinoline-based DNMT1 Inhibitor | Compound 12 | - | ~2 |
Table 1: Anticancer activity of selected quinoline derivatives.[15][16][17][18]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. 6-Methylquinoline derivatives have shown promising activity against a range of bacterial pathogens.
-
The presence of a halogen at the 7-position of the quinoline ring is often associated with enhanced antibacterial activity.
-
The nature of the substituent at the 2-position can significantly influence the antimicrobial spectrum and potency.
-
Quaternization of the quinoline nitrogen can lead to broad-spectrum antibacterial activity.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
| Quinoline-2-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 |
| Vancomycin-resistant Enterococci (VRE) | 0.75 | |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | <0.0078 | |
| Quinolinium iodide salts | E. coli | 3.125-6.25 nmol/mL |
Table 2: Antimicrobial activity of selected quinoline derivatives.[19][20][21][22][23]
Antiviral Activity
Several quinoline derivatives, most notably chloroquine and hydroxychloroquine, have been investigated for their antiviral properties. Research into 6-methylquinoline derivatives has also revealed potential antiviral applications.
-
Inhibition of Viral Entry: Some quinoline derivatives can interfere with the entry of viruses into host cells by altering the pH of endosomes.
-
Inhibition of Viral Replication: These compounds can also inhibit viral replication by targeting viral enzymes such as polymerases or proteases.
Analytical Characterization of 6-Methylquinoline Derivatives
The unambiguous characterization of newly synthesized 6-methylquinoline derivatives is crucial for establishing their structure-property relationships. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 6-methylquinoline derivatives.
-
¹H NMR: The proton NMR spectrum of 6-methylquinoline exhibits characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl group protons, typically in the range of 2.4-2.6 ppm. The coupling patterns of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shift of the methyl carbon is typically observed around 21 ppm.[24]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.78 | 150.1 |
| 3 | 7.32 | 121.1 |
| 4 | 8.01 | 135.8 |
| 5 | 7.96 | 129.4 |
| 6-CH₃ | 2.51 | 21.4 |
| 7 | 7.49 | 126.8 |
| 8 | 7.69 | 129.0 |
Table 3: Approximate ¹H and ¹³C NMR chemical shifts for the 6-methylquinoline core in CDCl₃.[24][25][26][27]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-methylquinoline derivatives, confirming their elemental composition and providing structural clues. The molecular ion peak (M⁺) for 6-methylquinoline is observed at m/z 143.[17][28][29][30][31]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. This technique is invaluable for confirming the absolute stereochemistry of chiral derivatives and for studying intermolecular interactions.[32][33][34]
Conclusion and Future Perspectives
The 6-methylquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the creation of diverse libraries of derivatives. The compelling anticancer, antimicrobial, and antiviral activities presented herein underscore the significant potential of these compounds to address unmet medical needs. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the journey of 6-methylquinoline derivatives from the laboratory to the clinic.
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An In-Depth Technical Guide to the In Silico Prediction of (6-Methylquinolin-5-yl)methanamine Properties
A Senior Application Scientist's Perspective on Computational Drug Discovery
Abstract
In the modern pharmaceutical landscape, the early assessment of a compound's viability is paramount to mitigating the high attrition rates in drug development.[1][2][3][4] In silico methodologies provide a rapid and cost-effective means to predict the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before significant resources are invested in their synthesis and experimental testing.[5][6] This guide offers a comprehensive, in-depth walkthrough of the computational prediction of key properties for the molecule (6-Methylquinolin-5-yl)methanamine. As a Senior Application Scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying scientific principles and rationale that govern the selection of specific computational tools and the interpretation of the resulting data. This document is designed for researchers, scientists, and drug development professionals, providing both a practical workflow and the theoretical grounding necessary for robust and reliable in silico analysis.
Introduction: The Rationale for In Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[7][8][9] Computational or in silico methods have emerged as indispensable tools in early-stage drug discovery, enabling the prediction of these critical properties from the chemical structure alone.[5][6][10] This proactive approach allows for the early identification of potentially problematic compounds, guiding medicinal chemistry efforts toward candidates with a higher probability of success.
This compound, a quinoline derivative, presents an interesting scaffold for investigation. The quinoline ring is a common motif in many biologically active compounds. This guide will systematically dissect the in silico prediction of its properties, providing a framework that can be adapted for the analysis of other small molecules.
Foundational Knowledge: The SMILES Representation
Before any computational analysis can begin, the chemical structure of this compound must be translated into a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a widely used line notation for describing the structure of chemical species.
The SMILES string for this compound is Cc1cccc2ncc(CN)c12 . This compact representation encodes the atomic composition and connectivity of the molecule, serving as the primary input for the predictive tools discussed in this guide. While some sources may provide slightly different but equivalent SMILES notations, the one provided here accurately represents the intended structure.
Workflow for In Silico Property Prediction
The comprehensive in silico evaluation of a compound involves a multi-faceted approach, encompassing the prediction of its physicochemical properties, pharmacokinetic (ADMET) profile, drug-likeness, and potential biological activities. The following workflow outlines a logical progression for this analysis.
Caption: A high-level workflow for the in silico prediction of molecular properties.
Detailed Methodologies and Data Interpretation
Prediction of Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its behavior in biological systems.[11][] These properties can be reliably predicted using a variety of computational tools. For this guide, we will primarily leverage the capabilities of SwissADME , a free and widely used web-based tool.[13]
Experimental Protocol: Physicochemical Property Prediction using SwissADME
-
Navigate to the SwissADME web server. [13]
-
Input the SMILES string: In the input field, paste the SMILES string for this compound: Cc1cccc2ncc(CN)c12.
-
Initiate the calculation: Click the "Run" button to start the analysis.
-
Data Extraction: Once the computation is complete, the results will be displayed. Extract the relevant physicochemical data for tabulation and analysis.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation and Significance |
| Molecular Formula | C₁₁H₁₂N₂ | Confirms the atomic composition of the molecule. |
| Molecular Weight | 172.23 g/mol | Falls within the desirable range for small molecule drugs (typically < 500 g/mol ), which is a component of Lipinski's Rule of Five. |
| LogP (Octanol/Water Partition Coefficient) | 2.00 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | A TPSA below 140 Ų is generally associated with good intestinal absorption. A value below 70 Ų suggests good brain penetration.[14] |
| Number of Hydrogen Bond Acceptors | 2 | Within the typical range for drug-like molecules (≤ 10 according to Lipinski's Rule of Five). |
| Number of Hydrogen Bond Donors | 1 | Within the typical range for drug-like molecules (≤ 5 according to Lipinski's Rule of Five). |
| Number of Rotatable Bonds | 1 | A low number of rotatable bonds (< 10) is generally favorable for good oral bioavailability due to reduced conformational flexibility. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 (Predicted) | These values suggest that the compound is likely to be soluble to moderately soluble in water. |
Causality Behind Experimental Choices: SwissADME is chosen for its user-friendly interface and the comprehensive suite of well-validated models it provides for physicochemical property prediction.[15][16] The parameters selected for analysis are those that have been repeatedly shown to be critical for the drug-like characteristics of a molecule.[9]
Pharmacokinetics (ADMET) Prediction
Understanding the ADMET profile of a compound is crucial for predicting its fate within an organism.[8][17] For this analysis, we will utilize the pkCSM web server, which employs graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1][2][3][4][18]
Experimental Protocol: ADMET Prediction using pkCSM
-
Input the SMILES string: Submit the SMILES string for this compound.
-
Run the prediction: Initiate the ADMET prediction.
-
Compile the results: Collect the predicted ADMET parameters for detailed analysis.
Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Value | Interpretation and Significance |
| Absorption | ||
| - Human Intestinal Absorption | > 90% (Predicted) | High predicted intestinal absorption is favorable for oral drug delivery. |
| - Caco-2 Permeability (log Papp) | > 0.9 (Predicted) | Indicates high permeability across the intestinal epithelium. |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Permeability (logBB) | > -1 (Predicted) | Suggests the compound may be able to cross the blood-brain barrier. |
| - CNS Permeability (logPS) | > -2 (Predicted) | Further supports the potential for central nervous system penetration. |
| Metabolism | ||
| - CYP2D6 Substrate/Inhibitor | Likely Substrate/Inhibitor (Predicted) | The quinoline scaffold is known to interact with cytochrome P450 enzymes. This prediction warrants further experimental investigation. |
| - CYP3A4 Substrate/Inhibitor | Likely Substrate/Inhibitor (Predicted) | Similar to CYP2D6, interaction with CYP3A4 is common for such structures and is a key consideration for drug-drug interactions. |
| Excretion | ||
| - Total Clearance (log L/hr/kg) | ~0.5 (Predicted) | Provides an estimate of the rate at which the drug is removed from the body. |
| Toxicity | ||
| - AMES Toxicity | Non-mutagenic (Predicted) | A crucial early indicator of potential carcinogenicity. |
| - hERG I Inhibitor | Low probability (Predicted) | Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. A low probability is a positive sign. |
| - Oral Rat Acute Toxicity (LD₅₀) | ~2.5 mol/kg (Predicted) | Provides an initial estimate of the acute toxicity of the compound. |
Trustworthiness and Self-Validation: The predictions from pkCSM are based on models trained on large datasets of experimentally determined values.[1][2][3][4] The reliability of these predictions is enhanced by considering the applicability domain of the models. It is crucial to assess whether the query molecule is structurally similar to the compounds in the training set of the model.
Drug-Likeness and Medicinal Chemistry Friendliness
The concept of "drug-likeness" is an attempt to quantify the similarity of a compound to known drugs based on its structural and physicochemical properties.[7][19] This is often assessed using a combination of established rules and filters.
Analysis of Drug-Likeness for this compound
| Rule/Filter | Result | Interpretation |
| Lipinski's Rule of Five | 0 Violations | The compound adheres to all five rules, suggesting good potential for oral bioavailability. |
| Ghose Filter | Compliant | Meets the criteria for molecular weight, LogP, molar refractivity, and atom count, further supporting its drug-like potential. |
| Veber's Rule | Compliant | The low number of rotatable bonds and low TPSA suggest good oral bioavailability. |
| Bioavailability Score | 0.55 (Predicted by SwissADME) | A score of 0.55 is a good indicator of potential oral bioavailability. |
Medicinal Chemistry Friendliness: This refers to the absence of chemically reactive or otherwise undesirable functional groups. This compound does not contain any obvious structural alerts that would flag it as a problematic compound for further development.
Caption: A logical diagram illustrating the process of drug-likeness evaluation.
Potential Bioactivity and Target Prediction
While the primary focus of this guide is on the ADMET and physicochemical properties, in silico methods can also provide insights into the potential biological targets of a compound. This is often achieved through techniques like molecular docking and pharmacophore screening.[20][21][22][23]
Experimental Protocol: Bioactivity Prediction using Molecular Docking (Conceptual)
-
Target Selection: Identify a set of potential biological targets based on the quinoline scaffold's known activities or through reverse docking screens.[23]
-
Ligand and Protein Preparation: Prepare the 3D structure of this compound and the selected protein targets.
-
Docking Simulation: Use software such as AutoDock or Glide to perform molecular docking simulations to predict the binding mode and affinity of the compound to the target proteins.[23]
-
Scoring and Analysis: Analyze the docking scores and binding poses to prioritize potential targets for further experimental validation.
Authoritative Grounding: The prediction of biological activity is inherently more complex and less certain than the prediction of physicochemical and pharmacokinetic properties. Molecular docking simulations are a powerful tool but require careful validation and should be interpreted as hypotheses for further testing.[20][22][24]
Synthesis and Conclusion
The in silico analysis of this compound reveals a compound with a promising profile for further investigation as a potential drug candidate. Its predicted physicochemical properties are well within the range of known oral drugs, and its ADMET profile suggests good absorption and a manageable toxicity risk. The absence of violations of common drug-likeness rules further strengthens its potential.
It is imperative to remember that in silico predictions are not a substitute for experimental validation.[25] However, they provide an invaluable framework for prioritizing candidates and designing more efficient and targeted experimental studies. The methodologies outlined in this guide represent a robust and scientifically sound approach to the early-stage computational assessment of small molecules in the drug discovery pipeline.
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A Technical Guide to Predicting the Mechanism of Action for (6-Methylquinolin-5-yl)methanamine
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of (6-Methylquinolin-5-yl)methanamine, a molecule belonging to the quinoline class. Quinoline scaffolds are prevalent in pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Given the lack of established biological data for this specific molecule, this document outlines a systematic workflow. The process begins with robust in silico predictions to generate hypotheses, followed by rigorous in vitro validation of target engagement and cellular function, and culminates in systems-level analyses to understand downstream pathway effects. Each step is designed to build upon the last, creating a self-validating cascade of evidence to construct a high-confidence MoA profile.
Introduction: The Quinoline Scaffold and the Imperative of MoA Prediction
The quinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][5] Its derivatives are known to act via diverse mechanisms, from inhibiting DNA topoisomerase (e.g., camptothecin) to disrupting heme metabolism in malaria parasites (e.g., chloroquine).[1][6] The specific substitutions on the quinoline core, such as the methyl group at position 6 and the methanamine at position 5 of our subject compound, critically influence its pharmacological efficacy and target specificity.[1]
Predicting the MoA is not merely an academic exercise; it is essential for anticipating on- and off-target effects, identifying patient populations, and designing rational combination therapies.[7] This guide provides the strategic framework and detailed protocols to de-orphanize this compound.
Phase 1: In Silico Hypothesis Generation
The initial phase leverages computational methods to analyze the compound's structure and predict its likely biological targets, thereby generating testable hypotheses at a fraction of the time and cost of empirical screening.[8][9]
Rationale: From Structure to Predicted Target
The fundamental principle is that molecules with similar structures often interact with similar protein targets.[10] By comparing this compound to vast libraries of compounds with known bioactivities, we can infer its potential targets.
Workflow: Target Prediction and Pathway Mapping
The in silico workflow integrates target prediction with pathway analysis to build a holistic view of the compound's potential biological impact.
Caption: Workflow for in silico MoA hypothesis generation.
Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands.[10][11][12][13]
-
Navigate to the SwissTargetPrediction web server.[13]
-
Input the structure of this compound. This can be done by pasting its SMILES string (CNCc1c(C)ccc2ncccc12) or by drawing the structure in the provided molecular editor.
-
Select the organism for prediction (e.g., Homo sapiens).
-
Execute the prediction. The server will return a list of probable targets, ranked by a probability score.
-
Analyze the results. Pay close attention to the target classes that are highly represented (e.g., kinases, G-protein coupled receptors, enzymes).
Data Presentation: Summarizing Computational Predictions
The output should be organized into a clear table to facilitate the selection of high-priority targets for experimental validation.
| Predicted Target | Target Class | Probability | Known Ligands with High Similarity |
| Hypothetical Target 1 | Kinase | 0.85 | Compound X, Compound Y |
| Hypothetical Target 2 | Protease | 0.72 | Compound Z |
| Hypothetical Target 3 | GPCR | 0.68 | Compound A, Compound B |
Protocol: Pathway Enrichment Analysis
Using a tool like the Kyoto Encyclopedia of Genes and Genomes (KEGG) , we can determine if the predicted targets cluster within specific signaling or metabolic pathways.[14][15]
-
Compile a list of the top 10-15 predicted targets from SwissTargetPrediction.
-
Navigate to a pathway analysis tool (e.g., DAVID, Metascape, or the KEGG Mapper tool).
-
Input the gene symbols for the predicted targets.
-
Run the enrichment analysis. The tool will identify pathways that are statistically overrepresented in your target list.[16]
-
Synthesize the findings. A plausible hypothesis would involve the compound acting on a specific target (e.g., a kinase) to modulate a key cellular pathway (e.g., the MAPK signaling pathway).[15][17]
Phase 2: In Vitro Validation of Target Engagement
In silico predictions are hypotheses that require experimental validation.[18] The first step is to confirm a direct physical interaction between this compound and its predicted protein targets.[19][20][21]
Rationale: Proving the Physical Interaction
Target engagement assays provide definitive evidence that a compound binds to its target protein in a controlled environment. A lack of engagement with a top-predicted target would invalidate that specific hypothesis and redirect research efforts.
Key Methodologies: SPR and CETSA
Two powerful and complementary techniques for validating target engagement are Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).
Caption: Complementary approaches for target engagement validation.
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding kinetics between an immobilized "ligand" (protein) and a mobile "analyte" (compound).[22][23][24]
-
Protein Immobilization: Covalently couple the purified, recombinant target protein to a gold-plated sensor chip.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Analysis: Inject the compound dilutions sequentially over the chip surface. The SPR instrument detects changes in the refractive index at the surface as the compound binds to the protein.[24]
-
Regeneration: After each injection, inject a low-pH solution to dissociate the compound from the protein, regenerating the surface for the next cycle.[23]
-
Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement within intact cells by exploiting the principle that ligand binding stabilizes a protein against thermal denaturation.[25][26][27][28]
-
Cell Treatment: Treat cultured cells with either a vehicle control or varying concentrations of this compound.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).[28]
-
Cell Lysis and Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction (containing folded, stable protein) from the precipitated (denatured) fraction.[26][29]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction against temperature. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples, indicating that the compound engaged and stabilized its target inside the cell.[27]
Phase 3: Validating Functional Consequences and Downstream Pathways
Confirming target binding is necessary but not sufficient. The next crucial step is to demonstrate that this binding event leads to a functional modulation of the target and affects downstream cellular pathways.
Rationale: Linking Target Engagement to Cellular Effect
Functional assays bridge the gap between biophysical binding and a measurable biological outcome. If the compound binds a kinase, does it inhibit its activity? If it binds a receptor, does it activate or block signaling? Systems-level "omics" approaches can then provide an unbiased view of the global cellular response.
Protocol: Target-Specific Functional Assay (Example: Kinase Inhibition)
Assuming a kinase was validated as a primary target, a biochemical kinase inhibition assay would be performed.
-
Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.
-
Compound Addition: Add this compound across a range of concentrations.
-
Reaction Incubation: Allow the kinase reaction (phosphorylation of the substrate) to proceed for a set time at an optimal temperature.
-
Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) to quantify the extent of the reaction. Luminescence or fluorescence is a common readout.
-
Data Analysis: Plot kinase activity against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Systems-Level MoA Profiling: Transcriptomics
To obtain an unbiased view of the compound's effect on cellular pathways, a transcriptomic analysis using the Connectivity Map (CMap) is highly informative.[30][31][32] CMap is a large database of gene expression profiles from human cell lines treated with thousands of perturbagens (small molecules and gene knockdowns).[30][33]
-
Experiment: Treat a relevant human cell line (e.g., one where the target protein is highly expressed) with this compound at a functionally active concentration for 6 or 24 hours.
-
Gene Expression Profiling: Extract RNA and perform gene expression profiling (historically microarrays, now more commonly the L1000 assay, a high-throughput, low-cost method).[31]
-
Signature Generation: Identify the genes that are significantly up- or down-regulated by the compound, creating a unique gene expression "signature."
-
CMap Query: Query the CMap database with this signature.[34] The algorithm will identify existing perturbagens in the database that produce similar or opposite signatures.
-
Hypothesis Refinement:
-
Similarity to Known Compounds: If the compound's signature strongly matches that of a known kinase inhibitor, it provides powerful evidence for a shared MoA.[31]
-
Similarity to Gene Knockdown: If the signature matches the knockdown of the validated target, it confirms an inhibitory MoA.
-
Novel Connections: The query may reveal unexpected connections to other pathways, helping to explain potential off-target effects or polypharmacology.
-
Caption: Using CMap for unbiased MoA confirmation.
Conclusion and Path Forward
This technical guide outlines a logical and robust workflow for predicting and validating the mechanism of action of this compound. By systematically progressing from broad in silico predictions to high-resolution in vitro validation and finally to systems-level functional analysis, researchers can build a comprehensive and evidence-based MoA profile. This foundational knowledge is indispensable for advancing a novel compound through the drug discovery pipeline, enabling informed decisions on lead optimization, preclinical safety assessment, and clinical trial design. The integration of computational predictions with orthogonal experimental validation techniques provides the highest degree of confidence in the elucidated mechanism.
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The Genesis of a Lifeline: A Technical Guide to the Discovery and History of Substituted Quinolinemethanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The history of substituted quinolinemethanamines is a compelling narrative of chemical ingenuity and relentless pursuit in the global fight against malaria. From the natural blueprint of quinine, a new generation of synthetic antimalarials was born, fundamentally altering the landscape of tropical medicine. This in-depth technical guide chronicles the discovery and historical development of these pivotal compounds, with a focus on the 4-substituted quinolinemethanols. It delves into the seminal contributions of the Walter Reed Army Institute of Research (WRAIR), the intricate synthesis of key molecules like mefloquine, and the evolution of our understanding of their mechanism of action. This guide provides researchers and drug development professionals with a comprehensive overview, including detailed experimental protocols, structure-activity relationship analyses, and a forward look into the enduring legacy of this critical class of therapeutic agents.
The Historical Imperative: From Cinchona Bark to Synthetic Scaffolds
The story of quinolinemethanamines begins with their natural predecessor, quinine, an alkaloid extracted from the bark of the Cinchona tree. For centuries, this bitter powder was the only effective treatment for malaria, a disease that has shaped human history. The quest for a synthetic substitute was driven by the logistical challenges of sourcing quinine and the desire for more potent and tolerable alternatives. Early efforts in the 20th century led to the development of 4-aminoquinolines like chloroquine, which became a cornerstone of malaria treatment. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum created a pressing need for new chemical entities.
This challenge was notably taken up by the Walter Reed Army Institute of Research (WRAIR) in the United States. In the 1960s, amidst the Vietnam War where malaria was a significant threat to troops, WRAIR initiated a massive antimalarial drug discovery program.[1] This program systematically screened thousands of compounds and ultimately led to the development of the 4-quinolinemethanol class, including the landmark drug, mefloquine.[2]
The Advent of Mefloquine: A Synthetic Success Story
Mefloquine, also known as WR-142,490, emerged from the WRAIR program as a potent blood schizonticide, effective against both chloroquine-sensitive and resistant strains of P. falciparum. Its development marked a significant milestone in synthetic antimalarial chemistry.
Synthesis of Mefloquine: A Step-by-Step Protocol
The synthesis of mefloquine involves the construction of the 2,8-bis(trifluoromethyl)quinoline core followed by the attachment of the piperidinemethanol side chain at the 4-position. While numerous synthetic routes have been developed, a common approach is outlined below.
Experimental Protocol: Synthesis of Mefloquine Intermediate - [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone
This protocol describes a one-pot synthesis of a key intermediate for mefloquine.
Materials and Reagents:
-
4-chloro-2,8-bis(trifluoromethyl)quinoline
-
2-pyridyl acetonitrile
-
Sodium hydroxide (NaOH) solution (20N)
-
Tetrahydrofuran (THF)
-
Benzyltriethylammonium chloride
-
Toluene
-
Ortho-phosphoric acid (85%)
Procedure:
-
In a reaction vessel, combine 4-chloro-2,8-bis(trifluoromethyl)quinoline (0.0385 mol), 2-pyridyl acetonitrile (0.0423 mol), THF (35 ml), and benzyltriethylammonium chloride (0.26 g, 3 mol %).
-
Add 20N aqueous NaOH (9.63 ml, 0.192 moles) to the mixture.
-
Monitor the reaction for the consumption of the starting halo-quinoline.
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
Neutralize the reaction mixture with 85% aqueous ortho-phosphoric acid (4.5 ml).
-
Distill off the THF.
-
Add water (30 ml) and extract the product with toluene (5 x 50 ml).
-
Combine the organic extracts and distill off the solvent to yield the intermediate acetonitrile derivative.
-
This intermediate can then be oxidized in situ to the methanone derivative.[3]
Note: This is a generalized protocol based on patented synthesis routes. Researchers should consult the primary literature for detailed reaction conditions and safety precautions.
Diagram of Mefloquine Synthesis Pathway
Caption: A simplified synthetic route to Mefloquine.
Mechanism of Action: Unraveling the Parasite Kill Switch
The precise mechanism of action of quinolinemethanols has been a subject of extensive research.[4][5] Early hypotheses centered on the inhibition of hemozoin formation, similar to chloroquine. This theory proposed that the drug interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.
However, more recent evidence points to a distinct primary target. High-resolution imaging techniques, such as cryo-electron microscopy, have revealed that mefloquine binds to the 80S ribosome of P. falciparum, effectively inhibiting protein synthesis.[6] This disruption of essential protein production is now considered the principal mechanism of its antimalarial activity.
Diagram of Mefloquine's Proposed Mechanism of Action
Caption: Mefloquine's inhibitory effect on the parasite's ribosome.
Structure-Activity Relationship (SAR): Designing Better Drugs
The development of mefloquine spurred extensive research into the structure-activity relationships of 4-quinolinemethanols. These studies aimed to optimize potency, reduce toxicity, and overcome emerging drug resistance.
Key SAR Insights:
-
The Quinoline Core: The 2,8-bis(trifluoromethyl) substitution on the quinoline ring is crucial for activity.
-
The 4-Position Side Chain: The nature of the amino alcohol side chain at the 4-position significantly influences efficacy and pharmacokinetic properties. Systematic variations of this side chain have led to the identification of analogues with improved potency and reduced central nervous system accumulation.[7]
-
Stereochemistry: Mefloquine has two chiral centers, resulting in four stereoisomers. The erythro-racemate is the form used clinically.
Table 1: Illustrative SAR Data for 4-Quinolinemethanol Analogues
| Compound | R Group at 4-position | IC50 (nM) vs. P. falciparum W2 Strain |
| Mefloquine | Piperidinemethanol | 20-40 |
| WR621308 | (S)-2-(2-(cyclopropylamino)ethylamino)ethanol | 15-30 |
| Analogue A | Simple amino alcohol | >100 |
| Analogue B | Modified piperidine ring | 50-80 |
Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the primary literature.[7]
Biological Evaluation: Testing for Antimalarial Efficacy
The evaluation of new quinolinemethanol derivatives relies on a standardized set of in vitro and in vivo assays to determine their potency and efficacy.
In Vitro Antimalarial Assay: The SYBR Green I Method
The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds. It measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Experimental Protocol: In Vitro SYBR Green I Assay
Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete malaria culture medium
-
96-well microplates pre-dosed with test compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add the parasite suspension to the pre-dosed 96-well plates.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[8]
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1-24 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration.
Diagram of the In Vitro SYBR Green I Assay Workflow
Caption: Workflow for the SYBR Green I in vitro antimalarial assay.
In Vivo Antimalarial Assay: The Peters' 4-Day Suppressive Test
This classic in vivo assay evaluates the efficacy of a test compound in a murine malaria model.
Experimental Protocol: Peters' 4-Day Suppressive Test
Animals and Parasites:
-
Swiss albino mice
-
Chloroquine-sensitive strain of Plasmodium berghei
Procedure:
-
Infect mice intraperitoneally with P. berghei-infected red blood cells.
-
Three hours post-infection, administer the first dose of the test compound orally or subcutaneously.
-
Administer the test compound once daily for four consecutive days (Days 0-3).[10]
-
On day 4, collect tail blood smears, stain with Giemsa, and determine the parasitemia.
-
Calculate the percentage of parasitemia suppression compared to an untreated control group.
-
Monitor the mice for mean survival time.[11]
Beyond Mefloquine: The Development of Tafenoquine
Building on the foundation of the WRAIR's quinoline research, tafenoquine (WR-238605) was developed as a long-acting 8-aminoquinoline analogue of primaquine. It is unique in its activity against the liver stages of P. vivax, including the dormant hypnozoites that cause relapse.
Synthesis of Tafenoquine Succinate
A recent, more sustainable synthesis of tafenoquine has been reported, offering a greener alternative to previous methods.[12][13]
Experimental Protocol: Final Steps in Tafenoquine Synthesis
-
Nitro Reduction: The nitro group of the biaryl ether intermediate is reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere in ethanol. The catalyst is removed by filtration through Celite.[13]
-
Salt Formation: Succinic acid in ethanol is added to the solution of the tafenoquine free base. The resulting tafenoquine succinate salt precipitates and is collected by filtration.[13]
Analytical Characterization
The structural elucidation and quality control of substituted quinolinemethanamines rely on standard analytical techniques.
Table 2: Characteristic Analytical Data for Mefloquine Hydrochloride
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.81 (s br, 1H), 8.87 (d, J = 8.4 Hz, 1H), 8.40 (d, J = 7.2 Hz, 1H), 8.09 (s, 1H), 7.98 (t, J = 8.0 Hz, 1H), 6.81 (d, J = 4 Hz, OH, 1H), 6.0 (s, 1H), 3.45-3.42 (m, 1H), 3.26 (d, J = 12.4 Hz, 1H), 2.96 (t, J = 11.2 Hz, 1H), 1.85-1.22 (m, 8H). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 150.98, 147.41, 143.20, 130.51, 129.03, 128.94, 126.72, 115.97, 68.16, 59.20, 44.89, 21.87, 21.65, 21.53.[14] |
| Mass Spectrometry | ESI-MS typically shows a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns can involve the loss of the side chain. |
Conclusion and Future Perspectives
The discovery and development of substituted quinolinemethanamines represent a triumph of medicinal chemistry and a testament to the power of systematic drug discovery programs. From the jungles of South America to the laboratories of WRAIR, the journey of these compounds has saved countless lives. While the challenge of drug resistance remains, the foundational knowledge gained from the study of quinolinemethanamines continues to inform the design of new and more effective antimalarial agents. The ongoing exploration of their mechanisms of action and the application of novel synthetic methodologies will undoubtedly pave the way for the next generation of therapies in the enduring battle against malaria.
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Bacon, D. J., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(5), 2782–2789. [Link]
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ResearchGate. (n.d.). Structure of mefloquine and synthesis of 4-position library. [Link]
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Kwiecień, A., & Pluskota, R. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3121. [Link]
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Slideshare. (n.d.). Mefloquine. [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of mefloquine (a), tetrachlorocuprate mefloquine salt... [Link]
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Yadav, N., et al. (2025). Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Current Topics in Medicinal Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]
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Walter Reed Army Institute of Research. (2019). Investigator's Dispatch: Malaria. [Link]
- Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)
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de Paula, E., et al. (2024). Solid-State NMR Characterization of Mefloquine Resinate Complexes Designed for Taste-Masking Pediatric Formulations. Pharmaceutics, 16(7), 947. [Link]
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Milner, E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439–6443. [Link]
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Journal of Ethnopharmacology. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extrac. [Link]
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Dassonville-Klimpt, A., et al. (2011). Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. [Link]
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ResearchGate. (n.d.). Distribution of T1ρH for the carbons of mefloquine hydrochloride, MQ (blue). [Link]
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AA Pharma. (2016). Mefloquine. [Link]
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ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. [Link]
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Deressa, T., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. BMC Complementary and Alternative Medicine, 17, 33. [Link]
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Dow, G. S., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347–1351. [Link]
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Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The American Society for Mass Spectrometry, 34(10), 2261–2270. [Link]
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Schmidt, D., & Langer, P. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 296–304. [Link]
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Khakinejad, M., et al. (2020). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of The American Society for Mass Spectrometry, 31(1), 109–120. [Link]
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Lucantoni, L., et al. (2016). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria Journal, 15, 261. [Link]
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ResearchGate. (n.d.). Matrix effect and accuracy of artesunate and mefloquine. [Link]
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Udomsangpetch, R., et al. (2015). Protein profiling of mefloquine resistant Plasmodium falciparum using mass spectrometry-based proteomics. International Journal of Mass Spectrometry, 392, 16–24. [Link]
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ResearchGate. (n.d.). Determining the Absolute Configuration of (+)-Mefloquine HCl, the Side-Effect-Reducing Enantiomer of the Antimalaria Drug Lariam. [Link]
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Nguyen, T. L., et al. (2018). 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compound. Malaria Journal, 17(1), 1–10. [Link]
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Udomsangpetch, R., et al. (2015). Protein profiling of mefloquine resistant Plasmodium falciparum using mass spectrometry-based proteomics. PubMed Central, PMC4708064. [Link]
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ResearchGate. (n.d.). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A High-Yield, Two-Step Synthesis of (6-Methylquinolin-5-yl)methanamine
Abstract and Significance
(6-Methylquinolin-5-yl)methanamine is a valuable heterocyclic primary amine and a versatile intermediate in the development of novel molecular entities. Its substituted quinoline framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This document provides a comprehensive, two-step protocol for the synthesis of this target compound, commencing from commercially available 6-methylquinoline. The chosen synthetic strategy involves a regioselective Vilsmeier-Haack formylation to yield the key intermediate, 6-methylquinoline-5-carbaldehyde, followed by a highly efficient reductive amination. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for procedural choices, detailed step-by-step instructions, and robust characterization guidelines to ensure reproducibility and high purity of the final product.
Rationale of the Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach was selected for its reliability, scalability, and the use of well-established, high-yielding reactions.
-
Step 1: Vilsmeier-Haack Formylation. The initial step involves the introduction of a formyl (-CHO) group at the C5 position of the 6-methylquinoline ring. The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic and heteroaromatic rings.[1] For quinoline systems, electrophilic substitution preferentially occurs on the benzene ring, with the C5 and C8 positions being the most electronically activated.[2] The directing effect of the C6-methyl group further favors substitution at the adjacent C5 position, ensuring high regioselectivity.
-
Step 2: Reductive Amination. The second step converts the synthesized aldehyde into the target primary amine. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3] In this protocol, the aldehyde reacts with an ammonia source to form an intermediate imine, which is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent. It is exceptionally well-suited for this transformation due to its mild nature and remarkable selectivity for imines over aldehydes, which minimizes the formation of the corresponding alcohol byproduct.[3]
The overall synthetic pathway is illustrated below.
Figure 1: Two-step synthesis of the target compound.
Part I: Synthesis of 6-Methylquinoline-5-carbaldehyde (Intermediate)
This section details the protocol for the regioselective formylation of 6-methylquinoline.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Methylquinoline | ≥98% | Sigma-Aldrich | Commercially available starting material.[4] |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Acros Organics | Highly corrosive and moisture-sensitive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a freshly opened bottle or dried solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate / Hexanes | HPLC Grade | - | Eluent for chromatography. |
Step-by-Step Experimental Protocol
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve 6-methylquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by slowly adding crushed ice. This step is highly exothermic.
-
Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product from the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 6-methylquinoline-5-carbaldehyde as a solid.
Expected Yield and Characterization
-
Yield: 70-80%
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (s, 1H, -CHO), 9.2 (d, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 2.7 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 192.8, 159.1, 149.5, 145.2, 135.8, 133.1, 130.5, 128.9, 126.4, 121.7, 19.2.
-
Mass Spec (ESI+): m/z calculated for C₁₁H₉NO [M+H]⁺: 172.07; found 172.07.
Part II: Synthesis of this compound (Final Product)
This section details the protocol for the reductive amination of the intermediate aldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Methylquinoline-5-carbaldehyde | - | - | Synthesized in Part I. |
| Ammonium Acetate (NH₄OAc) | ACS Grade, ≥98% | Sigma-Aldrich | Serves as the ammonia source. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Combi-Blocks | Moisture-sensitive; handle quickly.[3] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Alfa Aesar | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for work-up. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask, add 6-methylquinoline-5-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents (concentration approx. 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC until the starting aldehyde spot has been completely consumed (typically 12-18 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude amine can often be purified by precipitation as its HCl salt. Dissolve the crude oil in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise. Filter the resulting precipitate and wash with cold ether. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction, or purified directly using column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking).
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Off-white solid or viscous oil.
-
¹H NMR (400 MHz, CDCl₃): δ 8.7 (d, 1H), 8.1 (d, 1H), 7.6 (d, 1H), 7.5 (d, 1H), 7.4 (dd, 1H), 4.1 (s, 2H, -CH₂NH₂), 2.6 (s, 3H, -CH₃), 1.8 (br s, 2H, -NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.5, 147.2, 145.8, 134.9, 132.1, 130.0, 129.5, 128.3, 121.0, 42.5, 18.9.
-
Mass Spec (ESI+): m/z calculated for C₁₁H₁₂N₂ [M+H]⁺: 173.11; found 173.11.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis and purification process.
Figure 2: Detailed experimental workflow.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle in a dry atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. All operations should be performed in a fume hood.
-
General: All reactions should be conducted behind a safety shield in a fume hood. Always wear appropriate PPE.
Conclusion
The two-step synthesis protocol detailed herein provides a reliable and high-yield pathway to this compound. By leveraging a regioselective Vilsmeier-Haack formylation followed by a mild and efficient reductive amination, this method offers an accessible route for researchers requiring this important chemical intermediate for applications in drug discovery and materials science. The clear, step-by-step instructions and characterization data serve as a robust guide for successful synthesis and validation.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Csomós, P., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(3), 993.
- Drabowicz, J., et al. (2020).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]
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-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Sources
The Versatile Scaffold: (6-Methylquinolin-5-yl)methanamine in Modern Medicinal Chemistry
The quinoline motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a foundation for ligands targeting a wide array of biological receptors and enzymes.[1][2][3] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is a recurring feature in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Within this esteemed class of compounds, (6-Methylquinolin-5-yl)methanamine emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. We will delve into its synthetic utility, propose protocols for its derivatization, and discuss its prospective applications in key therapeutic areas, all grounded in the established principles of medicinal chemistry and the rich history of quinoline-based drug development.
The this compound Scaffold: A Structural Overview
This compound presents a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization:
-
Aromatic Core: The rigid quinoline core provides a well-defined three-dimensional structure that can be strategically positioned within a biological target's binding site.
-
Reactive Handle: The primary aminomethyl group at the 5-position serves as a versatile synthetic handle for the introduction of a wide range of functional groups and pharmacophoric elements.
-
Modulation of Physicochemical Properties: The methyl group at the 6-position can influence the compound's lipophilicity, metabolic stability, and potential for specific hydrophobic interactions within a binding pocket.
These features collectively position this compound as a promising scaffold for the development of targeted therapies.
Synthetic Utility and Derivatization Protocols
The primary amine of this compound is the key to its synthetic versatility. A variety of well-established chemical transformations can be employed to generate a diverse library of derivatives.
Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most common strategies in medicinal chemistry to introduce diversity and modulate biological activity.
Step-by-Step Methodology:
-
Solubilization: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU or EDCI) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination allows for the introduction of a wide variety of alkyl or aryl groups at the nitrogen atom.
Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE). Add a catalytic amount of acetic acid.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Protocol 3: Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores that can participate in hydrogen bonding interactions within a biological target.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or DCM.
-
Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-6 hours. The product often precipitates out of the solution. Monitor by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Diagram of Synthetic Pathways
Caption: Quinoline scaffold in a kinase binding site.
Anticancer Agents
Beyond kinase inhibition, quinoline derivatives have demonstrated anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and disruption of microtubule polymerization. The planar aromatic system of the quinoline ring in derivatives of this compound could facilitate intercalation between DNA base pairs, leading to cell cycle arrest and apoptosis. Furthermore, the aminomethyl side chain can be modified to enhance DNA binding affinity and specificity.
Neuroprotective Agents
The quinoline scaffold is present in compounds with neuroprotective properties. [4][5]Derivatives of this compound could be explored for their potential to modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative diseases. The ability to introduce a wide range of functional groups via the primary amine allows for the fine-tuning of properties such as blood-brain barrier permeability, a critical factor for centrally acting drugs.
Antimicrobial Agents
Historically, quinolines have been a rich source of antimicrobial agents. The development of new antibiotics is a critical area of research, and the this compound scaffold provides a platform for the synthesis of novel compounds with potential activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet publicly available, general principles can be inferred from the broader class of quinoline-based compounds:
-
Substitution on the Quinoline Ring: The methyl group at the 6-position is likely to influence the overall lipophilicity and may engage in specific hydrophobic interactions. The effect of other substituents on the quinoline ring would need to be systematically explored.
-
Nature of the Linker: The length and rigidity of the linker between the quinoline core and any appended functional groups are critical. The single methylene unit in this compound provides a short, flexible linker.
-
Functionality on the Amine: The choice of substituent introduced onto the primary amine will have the most significant impact on the biological activity and target selectivity. A systematic exploration of different amides, ureas, and secondary amines is a logical starting point for any medicinal chemistry program based on this scaffold.
Representative Biological Activities of Related Quinoline Derivatives
To illustrate the therapeutic potential of the quinoline scaffold, the following table summarizes the biological activities of some representative quinoline derivatives. It is important to note that these are not direct derivatives of this compound but serve to highlight the diverse pharmacology of the quinoline class.
| Compound Class | Example | Biological Activity | Therapeutic Area |
| Kinase Inhibitors | Crizotinib | c-Met/ALK inhibitor | Oncology |
| Antimalarials | Chloroquine | Heme polymerase inhibitor | Infectious Disease |
| Antibacterials | Ciprofloxacin | DNA gyrase inhibitor | Infectious Disease |
| Neuroprotective | Kynurenic Acid | NMDA receptor antagonist | Neurology |
Conclusion
This compound represents a promising and versatile building block for the discovery of novel therapeutic agents. Its combination of a privileged quinoline core and a synthetically tractable aminomethyl handle makes it an ideal starting point for the generation of diverse compound libraries. While further research is needed to fully elucidate the medicinal chemistry applications of this specific scaffold, the extensive history of quinoline-based drug discovery provides a strong rationale for its exploration in the development of new treatments for a wide range of diseases. The protocols and potential applications outlined in this guide are intended to serve as a foundation for researchers and drug development professionals seeking to unlock the full potential of this valuable chemical entity.
References
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PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Available from: [Link]
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MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]
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NIH. Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]
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Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. Available from: [Link]
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PubMed. Quinoline: An Attractive Scaffold in Drug Design. Available from: [Link]
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MDPI. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[6]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available from: [Link]
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PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Available from: [Link]
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MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available from: [Link]
-
ResearchGate. Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine–resistant cancer cells. Available from: [Link]
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PubMed. New quinolinic derivatives as centrally active antioxidants. Available from: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of (6-Methylquinolin-5-yl)methanamine
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Methylquinolin-5-yl)methanamine. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate assay for this compound. The method utilizes a standard C18 stationary phase with a simple acidic mobile phase of acetonitrile and phosphate buffer, ensuring excellent peak shape and resolution. This document provides a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Introduction
This compound is a quinoline derivative, a structural class of compounds prevalent in a wide range of biologically active molecules and pharmaceutical agents.[2] Quinolines are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[2] Given their importance, the ability to accurately quantify compounds like this compound is critical for process control in synthesis, purity assessment of drug substances, and stability testing.
High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4] This note addresses the specific challenges in analyzing basic aromatic amines, providing a method that ensures consistent performance and is suitable for implementation in a regulated environment.
Analyte Characteristics & Chromatographic Strategy
2.1 Physicochemical Properties
-
Structure:
(Note: A representative structure is shown for illustrative purposes, as a direct public domain image for this specific isomer is not available.) -
Key Features: The molecule possesses two key functional groups that dictate its chromatographic behavior:
-
A hydrophobic quinoline ring system , which provides strong interaction with a non-polar stationary phase like C18.
-
A primary amine (-CH2NH2) and a quinoline nitrogen , both of which are basic. The presence of these basic centers makes the analyte's retention highly sensitive to mobile phase pH.
-
2.2 Rationale for Method Design
The dual basic and hydrophobic nature of this compound necessitates careful control of chromatographic conditions to achieve optimal separation.
-
Mode of Separation: Reversed-phase chromatography is the logical choice, as the aromatic quinoline structure will be well-retained on a hydrophobic C18 column.[5]
-
Control of Peak Tailing: Basic compounds like amines are notorious for interacting with acidic residual silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to poor peak shape (tailing) and shifting retention times. To mitigate this, an acidic mobile phase (e.g., pH 2.5-3.5) is employed.[6] At this low pH, the basic nitrogens are fully protonated (R-NH3+). This consistent positive charge prevents secondary interactions with silanols and ensures a single, stable analyte form in solution, leading to sharp, symmetrical peaks.
-
Mobile Phase Selection: A combination of acetonitrile and an aqueous buffer is a standard choice for RP-HPLC. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity. A phosphate buffer is selected for its buffering capacity in the desired low pH range.
Materials and Methods
3.1 Equipment and Reagents
-
HPLC System with UV/Vis or Diode Array Detector (DAD)
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Volumetric Glassware (Class A)
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or equivalent, e.g., Milli-Q®)
3.2 Chromatographic Conditions
All quantitative parameters should be summarized in a table for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
Experimental Protocols
4.1 Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 650 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Add 350 mL of acetonitrile to the aqueous buffer.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.
-
Pipette 10 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain the working standard solution.
4.3 Sample Solution Preparation
-
Accurately weigh a sample amount equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
If necessary, filter the solution through a 0.45 µm syringe filter compatible with acetonitrile (e.g., PTFE) before injection.
4.4 System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (100 µg/mL).
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% for n=5 injections |
| % RSD of Retention Time | ≤ 1.0% for n=5 injections |
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[1][3]
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Inject blank (mobile phase), placebo (if applicable), and a spiked sample. Stress the sample (acid, base, heat, light, oxidation) to demonstrate separation from degradation products. | The analyte peak should be pure and have no co-eluting peaks at its retention time in the blank or placebo chromatograms. |
| Linearity & Range | To confirm a proportional relationship between concentration and detector response. | Prepare at least five concentration levels from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.[7] |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Prepare samples in triplicate at three levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. Analyze against a standard. | Mean recovery should be within 98.0% to 102.0% at each level.[8][9] |
| Precision (Repeatability) | To assess precision under the same operating conditions over a short interval. | Analyze six individual sample preparations at 100% of the target concentration. | % RSD of the results should be ≤ 2.0%.[7] |
| Precision (Intermediate) | To assess within-laboratory variations (different days, analysts, equipment). | Repeat the repeatability assay on a different day with a different analyst and/or HPLC system. | % RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with precision. | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by injecting six replicates and checking precision. | % RSD for six replicate injections at the LOQ should be ≤ 10%.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Systematically vary parameters like mobile phase pH (±0.2 units), % acetonitrile (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). | System suitability parameters should remain within acceptance criteria. The change in results should be statistically insignificant. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final data reporting.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. irejournals.com [irejournals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Use of (6-Methylquinolin-5-yl)methanamine as a Versatile Scaffold for the Development of Novel Kinase Inhibitors
Abstract & Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[2][3] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and experimental kinase inhibitors due to its synthetic tractability and ability to form key interactions within the ATP-binding site of kinases.[1][4][5][6] FDA-approved drugs like Bosutinib, Lenvatinib, and Cabozantinib feature a quinoline core and function as potent protein kinase inhibitors.[3][7]
This document provides a detailed guide on the strategic use of (6-Methylquinolin-5-yl)methanamine , a functionalized quinoline derivative, as a foundational building block for the rational design and synthesis of next-generation kinase inhibitors. The primary amine on the methylene linker at the C5 position offers a versatile synthetic handle for elaboration, while the methyl group at the C6 position can provide beneficial hydrophobic interactions and modulate the electronic properties of the quinoline ring system. We will explore the underlying principles of its application, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of results for researchers in drug discovery.
Scientific Principles & Design Rationale
The Quinoline Scaffold in Kinase Inhibition
The planar aromatic structure of the quinoline nucleus is well-suited to occupy the adenine-binding region of the kinase ATP pocket. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of the adenine base. The true power of the quinoline scaffold lies in the diverse "exit vectors" it provides for chemical modification, allowing chemists to target different regions of the ATP site to achieve potency and selectivity.[8] Modifications at the C3, C4, C6, and C7 positions have been extensively explored to modulate the activity against various kinases like EGFR, VEGFR, c-Met, and PI3K/mTOR.[1][9]
Strategic Advantages of this compound
The subject scaffold offers two key points for strategic diversification:
-
The 5-(Aminomethyl) Group: This primary amine is not directly attached to the aromatic ring, providing rotational flexibility. More importantly, it serves as an excellent nucleophile for a variety of coupling reactions (e.g., amide bond formation, urea/thiourea formation, sulfonamide synthesis, reductive amination). This allows for the straightforward linkage of the quinoline core to other pharmacophoric fragments designed to interact with the kinase hinge region or other pockets.
-
The 6-Methyl Group: This substituent can serve multiple purposes. It can engage in favorable hydrophobic or van der Waals interactions within the binding site. Furthermore, it can influence the planarity and electronic distribution of the quinoline system, potentially enhancing binding affinity or altering the metabolic profile of the final compound.
Targeting Kinase Conformations: Type I vs. Type II Inhibition
Kinase inhibitors are broadly classified by the conformational state of the kinase they bind.
-
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase in the ATP pocket.
-
Type II Inhibitors: Bind to the inactive "DFG-out" conformation, extending into an adjacent hydrophobic pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif.[10][11]
The quinoline scaffold is versatile enough to be incorporated into both inhibitor types. The this compound fragment can be coupled to hinge-binding moieties for Type I inhibitors or linked to larger, more hydrophobic fragments designed to occupy the allosteric pocket characteristic of Type II inhibitors, which often leads to greater selectivity.[10][12]
Example Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival and is frequently hyperactivated in cancer.[1] Many quinoline-based compounds have been developed as potent inhibitors of PI3K and/or mTOR.[1] The diagram below illustrates this critical pathway, a common target for inhibitors derived from our scaffold.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
This section provides detailed, validated protocols for the synthesis and evaluation of a hypothetical kinase inhibitor, designated Q-Inhibitor-1 , using this compound as the starting material.
Overall Experimental Workflow
The workflow begins with the chemical synthesis of the target inhibitor, followed by purification and characterization. The pure compound is then subjected to biochemical assays to determine its potency against target kinases, and finally, its effect on cancer cell viability is assessed in cellular assays.
Caption: From scaffold to biological data.
Protocol: Synthesis of Q-Inhibitor-1 via Amide Coupling
Objective: To synthesize a target inhibitor by coupling the primary amine of the scaffold with a carboxylic acid-bearing hinge-binding fragment (e.g., 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid).
Materials:
-
This compound (1.0 eq)
-
4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to yield the pure Q-Inhibitor-1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Q-Inhibitor-1 against a target kinase (e.g., PI3Kα).
Materials:
-
Target Kinase (e.g., recombinant human PI3Kα)
-
Kinase Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Q-Inhibitor-1 (dissolved in 100% DMSO)
-
Staurosporine (positive control, in 100% DMSO)
-
Kinase Assay Buffer
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Q-Inhibitor-1 in 100% DMSO (e.g., 10 concentrations, 3-fold dilutions starting from 1 mM). Also prepare dilutions for the positive control, staurosporine.
-
Reaction Setup: In each well of the 384-well plate, add components in the following order:
-
2.5 µL of Kinase Assay Buffer.
-
0.5 µL of the serially diluted compound, positive control, or DMSO (vehicle control).
-
2.0 µL of the Kinase + Substrate mix in buffer.
-
-
Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the kinase reaction. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol: Cellular Anti-Proliferation Assay (MTT Assay)
Objective: To determine the concentration of Q-Inhibitor-1 that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, human breast cancer)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Q-Inhibitor-1 (in 100% DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Q-Inhibitor-1 and Doxorubicin in the complete growth medium. The final DMSO concentration in the wells should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ value.
Data Presentation & Interpretation
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[13] By synthesizing analogs of Q-Inhibitor-1 and evaluating them, a clear SAR can be established. The table below presents hypothetical data for such a study, demonstrating how modifications can impact potency and selectivity.
| Compound ID | R Group Modification | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Q-Inhibitor-1 | H (from indole) | 15 | 85 | 0.5 |
| Q-Inhibitor-2 | 5-Fluoro (on indole) | 8 | 70 | 0.3 |
| Q-Inhibitor-3 | 5-Methoxy (on indole) | 25 | 150 | 1.2 |
| Q-Inhibitor-4 | N-Methyl (on indole) | 12 | 65 | 0.4 |
| Staurosporine | (Positive Control) | 5 | 10 | 0.02 |
Interpretation:
-
The addition of a small, electron-withdrawing group like fluorine (Q-Inhibitor-2 ) improved potency against PI3Kα and cellular activity, suggesting a favorable interaction in the binding pocket.
-
A bulkier, electron-donating methoxy group (Q-Inhibitor-3 ) was detrimental to the activity, likely due to steric hindrance or unfavorable electronic effects.
-
Methylation of the indole nitrogen (Q-Inhibitor-4 ) maintained activity, indicating this position is not critical for hydrogen bonding and could be a site for further modification to improve properties like solubility.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its strategic functionalization allows for facile entry into diverse chemical space, enabling the synthesis of compounds targeting various kinases and their conformational states. The protocols outlined in this document provide a robust framework for the synthesis, biochemical screening, and cellular evaluation of inhibitors derived from this promising scaffold. By systematically applying these methods and interpreting the resulting SAR data, researchers can accelerate the discovery of potent and selective kinase inhibitors for therapeutic intervention.
References
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Di Mauro, G., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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El-Gamal, M. I., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
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Mohareb, R. M., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. Available at: [Link]
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Kufareva, I., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Available at: [Link]
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Al-Mokyna, F. H., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
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Kim, J. S., et al. (2013). Synthesis and Biological Evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as Transforming Growth factor-β Type 1 Receptor Kinase Inhibitors. PubMed. Available at: [Link]
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Shakya, P., et al. (2020). Development of quinoline-based hybrid as inhibitor of methionine aminopeptidase 1 from Leishmania donovani. PubMed. Available at: [Link]
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Maciejewska, G., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. Available at: [Link]
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Kennedy, D. O., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]
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Li, C., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. ResearchGate. Available at: [Link]
-
Eldehna, W. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. Available at: [Link]
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Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Publications. Available at: [Link]
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Singh, A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH. Available at: [Link]
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Unzue, A., et al. (2019). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm (RSC Publishing). Available at: [Link]
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Nishii, K., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. Available at: [Link]
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Wang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
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de Oliveira, R. B., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Methenamine. Wikipedia. Available at: [Link]
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Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
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ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. Available at: [Link]
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Betti, C., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. De Gruyter. Available at: [Link]
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Yeh, T.-H., et al. (2015). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. drugdesign.org. Available at: [Link]
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Jones, S., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Available at: [Link]
-
Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]
-
Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
-
Bakulina, O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]
-
Vankayala, R., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of (6-Methylquinolin-5-yl)methanamine
Abstract
(6-Methylquinolin-5-yl)methanamine is a critical building block in medicinal chemistry and materials science, valued for the versatile reactivity of its primary amine and the unique properties of the quinoline scaffold.[1] Transitioning its synthesis from laboratory-scale discovery to pilot or manufacturing scale presents significant challenges related to safety, efficiency, cost, and environmental impact. This application note provides a comprehensive guide for the scalable synthesis of this compound via reductive amination of 6-methylquinoline-5-carbaldehyde. We present two detailed protocols: a laboratory-scale method employing sodium triacetoxyborohydride (STAB) for rapid synthesis and a pilot-scale protocol optimized for safety and efficiency using catalytic hydrogenation. The document emphasizes the rationale behind procedural choices, process safety, in-process controls (IPCs), and troubleshooting, offering a self-validating framework for researchers and process chemists.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a privileged scaffold found in numerous natural products and synthetic drugs, including antimalarials, antibacterials, and anticancer agents.[2][3] The specific substitution pattern of this compound, featuring a reactive aminomethyl group at the C5 position, makes it an ideal synthon for introducing the 6-methylquinoline moiety into larger, more complex molecules. However, the development of a manufacturing process requires moving beyond common discovery-phase reagents, which are often unsuitable for large-scale work due to cost, safety concerns, and difficult-to-manage waste streams.[4]
This guide focuses on the final, critical step: the conversion of 6-methylquinoline-5-carbaldehyde to the target primary amine. The choice of reduction methodology is paramount for a successful scale-up campaign.
Synthetic Strategy: A Tale of Two Methodologies
The core transformation is a reductive amination, a robust method for forming amines from carbonyl compounds.[5] This process occurs in two stages: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its immediate reduction to the desired amine.
Caption: Overall synthetic transformation.
We will contrast two approaches:
-
Sodium Triacetoxyborohydride (STAB) Reduction: A mild and highly selective method ideal for laboratory and early-stage development. Its selectivity minimizes the risk of over-reduction or reduction of the starting aldehyde.[6] However, its high molecular weight, cost, and moisture sensitivity make it less economical for large-scale production.[5]
-
Catalytic Hydrogenation: The preferred industrial method.[4] It utilizes high-pressure hydrogen gas and a heterogeneous catalyst (e.g., Raney® Nickel, Palladium on Carbon). This approach offers excellent atom economy, generates only water as a byproduct, and uses inexpensive reagents. However, it requires specialized high-pressure equipment and stringent safety protocols for handling flammable hydrogen and potentially pyrophoric catalysts.[7]
Part I: Laboratory-Scale Synthesis via STAB Reduction (<10 g)
This protocol is designed for rapid, small-scale synthesis where convenience and selectivity are prioritized over cost.
Rationale & Mechanistic Insight
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a sterically hindered and less reactive borohydride compared to NaBH₄.[8] This reduced reactivity allows it to selectively reduce the protonated iminium ion intermediate over the less electrophilic starting aldehyde. The reaction can be performed as a one-pot procedure, making it highly efficient for discovery chemistry.[6][9]
Caption: Simplified STAB reductive amination workflow.
Experimental Protocol (5.0 g Scale)
Materials & Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Thermometer
-
Addition funnel
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 6-Methylquinoline-5-carbaldehyde | 171.20 | 5.00 | 29.2 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 11.26 | 146.0 | 5.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 9.28 | 43.8 | 1.5 |
| Methanol (MeOH) | - | 150 mL | - | - |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Procedure:
-
Reaction Setup: To the 500 mL flask under a nitrogen atmosphere, add 6-methylquinoline-5-carbaldehyde (5.00 g, 29.2 mmol) and ammonium acetate (11.26 g, 146.0 mmol).
-
Dissolution: Add methanol (150 mL) and stir the mixture at room temperature (20-25°C) for 30-45 minutes to facilitate imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (9.28 g, 43.8 mmol) portion-wise over 15-20 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane (DCM, 200 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient with 1% triethylamine) to afford this compound as a pure product. Expected Yield: 75-85%.
Part II: Pilot-Scale Synthesis via Catalytic Hydrogenation (>100 g)
This protocol is designed for multigram to kilogram production, prioritizing safety, cost-effectiveness, and environmental sustainability.
Expertise & Experience: Rationale for Scale-Up
Why Catalytic Hydrogenation?
-
Atom Economy: The only reagents are the substrate, ammonia, and hydrogen. The catalyst is used in substoichiometric amounts and can often be recycled. The primary byproduct is water.[4]
-
Cost: Hydrogen gas, ammonia, and catalysts like Raney® Nickel are significantly cheaper than complex borohydride reagents on a molar basis.
-
Workup: The workup is simplified as it avoids quenching large amounts of hydride reagents and removing boron-containing byproducts. The main challenge is the safe removal of the heterogeneous catalyst.
Critical Safety Considerations:
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All equipment must be properly grounded and purged with an inert gas (N₂ or Ar) before and after the reaction.[7]
-
Raney® Nickel Catalyst: Often supplied as a slurry in water. It is pyrophoric (ignites spontaneously on contact with air) when dry. It must be handled under an inert atmosphere or solvent at all times.[10]
-
Pressure Equipment: The reaction must be conducted in a certified high-pressure autoclave (hydrogenator) equipped with pressure relief valves, a rupture disc, and accurate temperature/pressure monitoring.
Process Workflow and Equipment
Caption: Stepwise workflow for pilot-scale hydrogenation.
Equipment:
-
Stainless steel or Hastelloy high-pressure autoclave (e.g., Parr reactor) with overhead stirring, heating/cooling jacket, gas inlet/outlet, and pressure relief systems.
-
Catalyst transfer vessel.
-
Enclosed filtration system (e.g., filter press or Nutsche filter) capable of being inerted.
Experimental Protocol (100 g Scale)
| Reagent/Material | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 6-Methylquinoline-5-carbaldehyde | 171.20 | 100 g | 0.584 | 1.0 eq |
| Methanol (MeOH) | - | 1.0 L | - | Solvent |
| Ammonium Hydroxide (28-30% aq. NH₃) | 35.05 | 200 mL | ~3.2 | ~5.5 eq NH₃ |
| Raney® Nickel 2800 (slurry in water) | - | ~10 g (w/w) | - | ~10% weight loading (dry basis) |
| Hydrogen (H₂) gas | 2.02 | - | - | 100-150 psi (7-10 bar) |
| Celite® or Filter Aid | - | ~20 g | - | For filtration |
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Charging: Charge the autoclave with 6-methylquinoline-5-carbaldehyde (100 g, 0.584 mol), methanol (1.0 L), and ammonium hydroxide (200 mL).
-
Inerting: Seal the reactor and purge the headspace by pressurizing with nitrogen to 50 psi and venting three times to remove all oxygen.
-
Catalyst Transfer: In a separate vessel, wash the Raney® Nickel slurry (~20 g) with methanol (3 x 30 mL), decanting the supernatant carefully under a nitrogen blanket. Prepare a slurry of the washed catalyst in ~50 mL of methanol. Transfer this slurry to the reactor via a transfer line using nitrogen overpressure.
-
Hydrogenation: Begin agitation. Purge the reactor headspace with hydrogen gas (3 x 50 psi). Pressurize the reactor to 100-150 psi with hydrogen. Heat the reactor to 40-50°C.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the source cylinder (H₂ uptake). The reaction is typically complete in 8-12 hours. Confirmation of completion should be done by taking a sample through a dip tube and analyzing by HPLC or GC (after filtering off the catalyst).
-
Cooldown and Depressurization: Once complete, stop the heating and cool the reactor to <25°C. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen (3 x 50 psi).
-
Catalyst Filtration: Under a nitrogen atmosphere, pass the reaction mixture through a pad of Celite® in an enclosed filter to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to run dry. Wash the filter cake with methanol (2 x 100 mL). The wet catalyst filter cake should be immediately quenched into a large volume of water for safe disposal.
-
Workup and Isolation: Concentrate the combined filtrate under reduced pressure to remove methanol and ammonia. To the remaining aqueous residue, add DCM (500 mL) and 2M NaOH solution until the pH is >12. Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).
-
Final Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound. If necessary, purify further by vacuum distillation or crystallization. Expected Yield: 85-95%.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/GC: To determine purity (typically >98% for subsequent use).
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Hydrogenation) | 1. Catalyst deactivation/poisoning.2. Insufficient H₂ pressure or temperature.3. Poor agitation. | 1. Ensure starting materials and solvents are high purity. Increase catalyst loading.2. Increase pressure/temperature within safe operational limits.3. Increase stirrer speed. |
| Formation of Secondary Amine | The product amine reacts with the imine intermediate. | Use a larger excess of ammonia. Run the reaction at a lower temperature to favor the primary amine pathway. |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. (More common with NaBH₄, but possible with H₂). | Ensure sufficient ammonia is present to drive imine formation. For borohydride reductions, add the reducing agent slowly after an initial period for imine formation. |
| Difficult Catalyst Filtration | Catalyst particles are too fine. | Use a filter aid like Celite®. Ensure the filter bed is properly packed. |
Conclusion
The successful scale-up of this compound synthesis hinges on a deliberate shift from laboratory-convenient reagents to industrially viable processes. While STAB-mediated reductive amination is effective for small-scale work, catalytic hydrogenation offers a superior profile for large-scale production in terms of cost, safety, and environmental impact. The detailed protocol for catalytic hydrogenation provided herein, with its strong emphasis on process safety and control, establishes a robust and reliable framework for manufacturing this valuable chemical intermediate at scale.
References
A consolidated list of authoritative sources cited within this document.
- Vertex AI Search. (2024). Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran.
-
Wikipedia. (2024). Sodium borohydride. [Link]
- Universitat de Barcelona. (2021).
- Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Alfa Chemistry. (2024).
- Sinocure Chemical Group. (2024).
- University of California. (2012).
- Obora, Y., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. NIH - PMC.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- SciSpace. (2024).
- Royal Society of Chemistry. (2021).
- GlaxoSmithKline. (n.d.).
- Atlanchim Pharma. (2021). Multikilogram-scale Birch reduction.
- The Organic Chemistry Tutor. (2022).
- Master Organic Chemistry. (2019).
- Wikipedia. (2024). Birch reduction.
- Google Patents. (1983).
- ChemRxiv. (2022).
- Ohio State University. (n.d.). Sodium Borohydride SOP.
- ResearchGate. (2021).
- Materials Science Conferences. (2021). Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production.
- Housing Innovations. (2025). Quick Guide to Producing Sodium Borohydride Efficiently.
- SciSpace. (n.d.).
- Wikipedia. (2024).
- ResearchGate. (2010).
- Google Patents. (2007).
- BLD Pharm. (2024). This compound.
- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
- PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
- PubMed Central. (2020).
- MDPI. (2020).
- Organic Chemistry Portal. (2024).
- MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- PubChem. (2024). 6-Methylquinoline.
- Master Organic Chemistry. (2017).
- BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Synblock. (2024). CAS 1211489-11-0 | (8-Methylquinolin-5-yl)methanamine.
- PubMed Central. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: A Multi-faceted Approach to Purity Determination of (6-Methylquinolin-5-yl)methanamine
Introduction
(6-Methylquinolin-5-yl)methanamine is a key building block in pharmaceutical synthesis, demanding stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques and protocols for the robust characterization of its purity. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system for quality control, adhering to the principles of scientific integrity and regulatory expectations.
The purity of a pharmaceutical intermediate like this compound is a critical quality attribute. Impurities can arise from the synthetic route, degradation, or storage and may impact the impurity profile of the final drug product. Therefore, a multi-modal analytical approach is essential for comprehensive characterization. This guide will focus on a combination of chromatographic and spectroscopic techniques to provide orthogonal data for a confident purity assessment.
Analytical Strategy: An Integrated Workflow
A robust purity assessment relies on the synergy of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and when combined, they offer a comprehensive profile of the target molecule and any associated impurities. The selection of techniques is guided by the physicochemical properties of this compound and the potential impurities that may be present.
Caption: Overall workflow for the purity assessment of this compound.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is recommended for its robustness and ability to separate compounds with a wide range of polarities.
Rationale for Method Selection
A C18 column is chosen for its versatility in retaining and separating a broad range of organic molecules. The mobile phase, a gradient of acetonitrile and water with a buffer, allows for the effective elution of both polar and non-polar impurities. UV detection is suitable due to the chromophoric nature of the quinoline ring system.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable buffer)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Analysis of Volatile Impurities: Gas Chromatography (GC)
Gas Chromatography (GC) is the preferred method for the analysis of residual solvents, which are common process-related impurities in pharmaceutical manufacturing.[2][3][4][5] Headspace GC with Flame Ionization Detection (FID) is a highly sensitive and robust technique for this purpose.
Rationale for Method Selection
Headspace sampling is ideal as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile API.[5] FID is a universal detector for organic compounds and provides excellent sensitivity.
Detailed Experimental Protocol: Headspace GC-FID
Instrumentation:
-
Gas chromatograph with a headspace autosampler and Flame Ionization Detector (FID).
-
Capillary column suitable for residual solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.
-
Certified standards of expected residual solvents.
GC Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Detector Temperature | 260°C |
Headspace Conditions:
| Parameter | Condition |
| Vial Equilibration Time | 30 minutes |
| Vial Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temperature | 100°C |
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of DMSO.
-
Seal the vial and vortex to dissolve the sample.
Data Analysis: Quantification is performed by comparing the peak areas of the solvents in the sample to those of a certified reference standard.
Structural Confirmation and Impurity Identification
While chromatographic techniques provide information on the number and relative amounts of impurities, spectroscopic methods are necessary for structural elucidation.
Mass Spectrometry (MS) for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[6][7][8][9] By coupling the separation power of HPLC with the mass-resolving capability of MS, the molecular weights of impurities can be determined, providing crucial information for their identification.[8][9]
Caption: Logical pathway for impurity identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the characterization of impurities.[10][11][12][13][14] Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecule's structure.[10][12][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts, coupling constants, and integration of the signals will confirm the proton environment of the molecule.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (if necessary): For complex structures or to resolve overlapping signals, 2D NMR techniques such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations.[13][14]
Method Validation
All analytical methods used for purity determination must be validated to ensure they are fit for their intended purpose.[15][16][17][18][19] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[15][19]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of this compound is paramount to its successful use in pharmaceutical development. A comprehensive analytical strategy employing a combination of HPLC, GC, LC-MS, and NMR provides a robust and reliable means of assessing its purity. The protocols and validation principles outlined in this application note serve as a guide for establishing a self-validating quality control system, ensuring the integrity and quality of this critical intermediate.
References
- Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International.
- Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH.
- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
- Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJRAR.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central.
- Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
- A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Benchchem.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.
- Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals.
- A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. ijnrd.org [ijnrd.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Improving the yield of (6-Methylquinolin-5-yl)methanamine synthesis
Answering the user's request.## Technical Support Center: Improving the Yield of (6-Methylquinolin-5-yl)methanamine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will address specific experimental challenges in a direct question-and-answer format, providing not just solutions but the causal logic behind them to empower your research.
The most direct and reliable pathway to synthesize this compound involves a two-step process. First, the 6-methylquinoline starting material undergoes regioselective formylation to install a carbonyl group at the C5 position, yielding the key intermediate, 6-methylquinolin-5-carbaldehyde. This aldehyde is then converted to the target primary amine via reductive amination.
Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, their synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common quinoline synthesis reactions. The focus is on understanding the root causes of these side reactions and providing actionable, field-proven solutions.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and prone to the formation of tarry byproducts.[2][3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4]
Frequently Asked Questions (FAQs) - Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern and a primary contributor to side reactions.[2][3] To gain control over the reaction, consider the following:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a well-established method to make the reaction less violent.[2][3] These moderators help to control the reaction rate.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, ensuring the reaction vessel is adequately cooled in an ice bath.
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the addition and reaction process. This helps to dissipate heat and prevent the formation of localized hotspots.
Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?
A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, which can lead to the polymerization of reactants and intermediates.[3] To mitigate tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3]
-
Moderator Application: As with controlling the reaction's vigor, ferrous sulfate can also help to reduce charring and tar formation.[3]
-
Post-Reaction Purification: It is common for the crude product to be a dark, tarry residue.[3] A standard and effective purification protocol involves steam distillation to remove volatile impurities like unreacted nitrobenzene, followed by making the solution alkaline to liberate the quinoline, which is then isolated by a second steam distillation.[5][6]
Experimental Protocol: Moderated Skraup Synthesis
This protocol outlines a laboratory-scale Skraup synthesis with the inclusion of a moderator to control the reaction's exothermicity.
Objective: To synthesize quinoline from aniline and glycerol with reduced side reactions.
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and powdered ferrous sulfate.[5]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask.[5]
-
Completion: After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5]
-
Work-up and Purification: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the solution with a base (e.g., sodium hydroxide) and proceed with steam distillation to isolate the quinoline.[3][5]
Section 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] A major challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl compound.[8]
Troubleshooting Guide: Doebner-von Miller Reaction
| Problem | Root Cause | Troubleshooting Steps & Solutions |
| Low Yield and Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8] | Employ a Biphasic Solvent System: Use a system like water/toluene to sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid and thus minimizing polymerization.[8]Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[7][8]Control Temperature: Maintain the lowest effective temperature to disfavor polymerization.[8] |
| Formation of Incompletely Oxidized Byproducts | Inefficient oxidation of the dihydroquinoline intermediate to the final aromatic quinoline. | Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent.Choose an Appropriate Oxidant: Common oxidizing agents for this step include nitrobenzene, arsenic acid, or ferric oxide.[5] |
| Complex Mixture of Unidentified Byproducts | Use of sterically hindered substrates, particularly γ-substituted α,β-unsaturated carbonyl compounds, can lead to alternative reaction pathways.[8] | Substrate Selection: If possible, choose less sterically hindered starting materials.Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically vary the catalyst, solvent, and temperature to identify conditions that favor the desired product.[8] |
Logical Workflow for Troubleshooting Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
Section 3: The Combes and Friedländer Syntheses
The Combes synthesis involves the reaction of an aniline with a β-diketone, while the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][9][10][11]
Frequently Asked Questions (FAQs) - Combes & Friedländer Syntheses
Q3: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in the Combes synthesis is a known challenge.[3] The following factors can influence the outcome:
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will generally favor cyclization at the less sterically hindered position.[3]
-
Aniline Substituents: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[3]
-
Acid Catalyst: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can alter the ratio of the regioisomers formed.[3]
Q4: I am observing aldol condensation of my ketone starting material as a major side reaction in my Friedländer synthesis. How can I prevent this?
A4: The self-condensation of the ketone starting material is a common side reaction, particularly under basic conditions.[9] To circumvent this:
-
Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used. This modification has been successfully applied in the synthesis of complex molecules like camptothecin.[9]
-
Catalyst Choice: While traditional methods often use strong acids or bases, modern variations have shown that catalysts like iodine or p-toluenesulfonic acid can promote the reaction under solvent-free conditions, potentially reducing side reactions.[9][12]
Reaction Pathway: Friedländer Synthesis
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of Quinolines
Welcome to the technical support center for the aminomethylation of quinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important reaction and optimize your experimental outcomes.
Introduction: The Mannich Reaction in Quinoline Chemistry
The aminomethylation of quinolines, a variation of the classic Mannich reaction, is a powerful tool for synthesizing novel quinoline derivatives with significant potential in medicinal chemistry.[1][2][3] This three-component reaction involves an active hydrogen compound (the quinoline scaffold), an aldehyde (commonly formaldehyde), and a primary or secondary amine to introduce an aminomethyl group onto the quinoline ring.[2][4][5] The resulting Mannich bases are valuable precursors for a wide range of biologically active molecules.[6]
Despite its utility, the reaction can be sensitive to various parameters, leading to challenges such as low yields, poor regioselectivity, and the formation of undesirable side products. This guide will address these common issues and provide evidence-based strategies for successful optimization.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the aminomethylation of quinolines.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, you isolate a very small amount of the desired aminomethylated quinoline, or none at all.
Possible Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Suboptimal Temperature | The Mannich reaction's rate is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[7][8] | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[9] Refluxing in a suitable solvent like ethanol is a common starting point.[1][2] |
| Incorrect Reagent Stoichiometry | The molar ratios of the quinoline, aldehyde, and amine are crucial for driving the reaction to completion. An excess or deficit of one component can lead to unreacted starting materials or side reactions. | A common starting point is a 1:1:1 molar ratio of the quinoline, formaldehyde (or paraformaldehyde), and amine. However, slight excesses of the more volatile components (aldehyde and amine) may be beneficial. |
| Poor Reagent Quality | Impurities in starting materials, particularly the aldehyde (e.g., paraformaldehyde can depolymerize inefficiently) or amine, can inhibit the reaction. | Use freshly opened or purified reagents. Ensure paraformaldehyde is a fine powder. If using formalin, be aware of the water content and potential for side reactions. |
| Inappropriate Solvent | The solvent influences the solubility of reactants and the stability of intermediates. Protic solvents like ethanol are generally effective as they can help to stabilize the iminium ion intermediate.[1][10] | Ethanol is a widely used and effective solvent.[1][2] Other options to consider based on reactant solubility include methanol, DMF, or dioxane.[1] In some cases, solvent-free conditions can also be successful.[2] |
| Catalyst Issues (If Applicable) | While often run without an explicit catalyst, some variations may benefit from mild acid or base catalysis to facilitate iminium ion formation or enolization. | If the reaction is sluggish, consider adding a catalytic amount of a mild acid like acetic acid. |
Issue 2: Formation of Multiple Products & Side Reactions
Symptom: TLC or NMR analysis of the crude product shows multiple spots or a complex mixture of compounds, indicating the formation of side products.
Possible Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Di- or Poly-substitution | If the quinoline ring has multiple activated positions, or if the amine used is primary, further aminomethylation can occur.[11] | Use a secondary amine to prevent the second Mannich reaction. If a primary amine is necessary, carefully control the stoichiometry and consider using a larger excess of the quinoline substrate. |
| Self-Condensation/Polymerization | Aldehydes, especially formaldehyde, can self-polymerize under certain conditions. Similarly, the product itself can sometimes react further. | Add the aldehyde slowly to the reaction mixture, especially at elevated temperatures. Ensure efficient stirring to prevent localized high concentrations. |
| Side Reactions of the Amine | Primary amines can react with two equivalents of the aldehyde and quinoline, leading to more complex structures.[12] | Using a secondary amine is the most straightforward way to avoid this. If a primary amine must be used, precise control over the stoichiometry is critical. |
| Formation of Bis-adducts | The initially formed Mannich base can sometimes react with another molecule of the quinoline, particularly if the amine is sterically unhindered. | Consider using a bulkier amine to sterically hinder the formation of bis-adducts. |
Issue 3: Poor Regioselectivity
Symptom: The aminomethyl group is introduced at an undesired position on the quinoline ring, resulting in a mixture of isomers.
Possible Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Electronic and Steric Effects | The substitution pattern on the quinoline ring dictates the most nucleophilic positions. For instance, in 8-hydroxyquinoline, the reaction typically occurs at the C7 position due to electronic activation.[1] Steric hindrance from existing substituents can also direct the reaction. | A thorough understanding of the electronic properties of your specific quinoline derivative is key. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will deactivate them. Consider using computational models to predict the most reactive sites. |
| Reaction Conditions | Solvent polarity and temperature can sometimes influence the kinetic versus thermodynamic product ratio, affecting regioselectivity.[13] | Experiment with different solvents of varying polarity (e.g., ethanol vs. toluene). Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing selectivity.[14] |
| Use of Directing Groups | Certain functional groups on the quinoline ring can direct the aminomethylation to a specific position. | While more synthetically involved, the temporary installation of a directing group can be a powerful strategy for controlling regioselectivity. Modern C-H activation techniques also offer precise control over functionalization sites.[13][15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the aminomethylation of quinolines?
A1: The reaction proceeds via a three-step mechanism. First, the amine and formaldehyde react to form an electrophilic iminium ion.[4][5] The quinoline ring, acting as the nucleophile, then attacks the iminium ion. Finally, a proton is lost to regenerate the aromaticity of the quinoline ring, yielding the final aminomethylated product.
Q2: What is the best source of formaldehyde for this reaction?
A2: Both formalin (an aqueous solution of formaldehyde) and paraformaldehyde (a solid polymer) are commonly used.[1][2] Paraformaldehyde is often preferred as it allows for anhydrous reaction conditions. If using formalin, be mindful that the presence of water can affect the reaction.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q4: My product is difficult to purify. What are some common purification strategies?
A4: Column chromatography on silica gel is a standard method for purifying Mannich bases. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective technique if a suitable solvent system can be found. In cases of severe tar formation, an initial steam distillation might be necessary to isolate the crude product before further purification.[17]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Quinolines and their derivatives can be toxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting quinoline aminomethylation.
References
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. [Link]
-
Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. (1966). The Journal of Organic Chemistry. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). PubMed Central. [Link]
-
Mannich Reaction. Chemistry Steps. [Link]
-
Optimization of the reaction conditions. (2021). ResearchGate. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2019). MDPI. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of. (2018). ResearchGate. [Link]
-
Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (1998). PubMed. [Link]
-
Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. (2014). Institute for Basic Science. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). PubMed Central. [Link]
-
An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. (2019). Frontiers in Chemistry. [Link]
-
The Mannich Reaction. (2023). YouTube. [Link]
-
Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. (2024). arXiv.org. [Link]
-
Mannich Reaction. (2023). Chemistry LibreTexts. [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. (2018). PubMed Central. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Royal Society of Chemistry. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]
-
Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. (2018). ResearchGate. [Link]
-
Catalytic aminomethylation of α,ω-diacetylenes with secondary diamines and aldehydes as an efficient approach to diaza alkatetraynes and tetraaza tetraacetylenic macrocycles. (2007). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
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- 15. mdpi.com [mdpi.com]
- 16. pr.ibs.re.kr [pr.ibs.re.kr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (6-Methylquinolin-5-yl)methanamine
Introduction
(6-Methylquinolin-5-yl)methanamine is a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a primary aromatic amine, its purification presents several distinct challenges that can impact yield, purity, and scalability. The basicity of the amine functionality, coupled with the aromatic quinoline core, necessitates careful selection of purification techniques to avoid common pitfalls such as product loss on stationary phases, degradation, and difficulty in removing closely-related impurities.
This guide provides a comprehensive collection of troubleshooting strategies and detailed protocols designed for researchers, chemists, and drug development professionals. It aims to explain the causality behind common purification issues and offer field-proven solutions to streamline your workflow and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: Why does my compound show significant tailing or get stuck on my silica gel column?
A1: This is the most common issue when purifying basic compounds like amines on standard silica gel. Silica gel's surface is covered with slightly acidic silanol groups (Si-OH).[1] The basic amine group on your compound forms a strong acid-base interaction (ionic bonding or strong hydrogen bonding) with these acidic sites.[1][2] This strong binding prevents the compound from eluting properly with the mobile phase, leading to significant peak tailing, poor separation, or even irreversible adsorption where the compound does not elute at all.[3]
Q2: I added triethylamine (TEA) to my mobile phase, but my separation is still poor. What's wrong?
A2: While adding a competing base like triethylamine or ammonia is a common strategy, it can be a double-edged sword.[2][4] The TEA "neutralizes" the acidic silanol sites, improving peak shape.[2] However, this drastically reduces the retention time of your compound, potentially causing it to co-elute with non-polar impurities.[3] Furthermore, removing residual TEA from the final product can be challenging.
Q3: My product seems to be decomposing during purification. How can I prevent this?
A3: Decomposition of quinoline derivatives on silica gel can occur due to the acidic nature of the stationary phase.[5] Some compounds are sensitive to prolonged exposure to acid. Consider using a deactivated or alternative stationary phase like basic alumina, amine-functionalized silica, or florisil.[6] Additionally, minimizing the time the compound spends in solution or on the column can help.
Q4: Is crystallization a viable alternative to chromatography for this compound?
A4: Absolutely. Crystallization, particularly after converting the amine to a salt (e.g., a hydrochloride salt), is an excellent and often preferred method for purifying amines.[7] Salt formation dramatically changes the molecule's polarity and crystalline properties, often allowing it to precipitate from solvents where impurities remain dissolved.[8] This method is highly scalable and can yield material of exceptional purity.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Problem 1: Poor Resolution and Peak Tailing in Flash Chromatography
-
Likely Cause: Strong interaction between the basic amine and acidic silica gel silanol groups.[1][2]
-
Solution Workflow:
Caption: Troubleshooting workflow for chromatography issues.
-
In-Depth Explanation & Protocols:
-
Option 1: Using Additives with Standard Silica: The goal is to saturate the acidic sites on the silica.[4] A mobile phase of Dichloromethane/Methanol with 1-2% of a 7N ammonia in methanol solution is often effective for polar amines.[4][6] Caveat: Use this method in a well-ventilated fume hood. The modifier can significantly reduce retention, so a shallow gradient is recommended.[3]
-
Option 2: Alternative Stationary Phases:
-
Amine (NH2) Silica: This is often the best solution. The aminopropyl-modified surface is slightly basic, which repels the basic analyte and prevents strong interaction with residual silanols.[3][9] This allows for elution with less polar, non-basic solvent systems like Hexane/Ethyl Acetate, resulting in sharper peaks and better separation.[10][11]
-
Alumina (Basic or Neutral): Alumina can be effective for purifying amines and is available in basic or neutral grades.[6] It's crucial to test the stability of your compound on alumina with a small sample first, as it can sometimes catalyze reactions.
-
-
Problem 2: Difficulty Removing Synthesis Byproducts
-
Likely Cause: Impurities with similar polarity to the desired product, such as unreacted starting material (e.g., 6-methylquinoline-5-carbaldehyde) or over-reduced byproducts.
-
Solution: Acid/Base Extraction & Wash This classic technique exploits the basicity of the amine to move it between organic and aqueous layers, leaving neutral or acidic impurities behind.
Caption: Workflow for purification via acid/base extraction.
-
Protocol: Acid/Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The amine will become protonated and move into the aqueous layer.
-
Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 3M sodium hydroxide (NaOH) solution with swirling until the pH is >12. Your product will deprotonate and may precipitate or form an oil.
-
Extract the aqueous layer three times with fresh organic solvent (EtOAc or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Problem 3: Product is a Non-Crystalline Oil or Difficult to Handle
-
Likely Cause: The free amine form of the compound may have a low melting point or exist as an oil at room temperature, making it difficult to isolate and handle as a solid.
-
Solution: Salt Formation and Crystallization Converting the amine to a stable, crystalline hydrochloride salt is a robust method for purification and improving handling properties.[7] The increased polarity of the salt often makes it highly soluble in polar solvents (like methanol or ethanol) and insoluble in non-polar solvents (like diethyl ether or hexanes), which is ideal for crystallization.[8][12]
-
Protocol: Hydrochloride Salt Formation & Crystallization
-
Purify the crude material as much as possible using chromatography or extraction to get the free amine.
-
Dissolve the purified free amine in a minimal amount of a suitable solvent, such as anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise.
-
A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent (e.g., Et₂O) to remove any remaining impurities.
-
Dry the crystalline salt under high vacuum to remove all residual solvent.
-
-
Data Summary: Solvent Selection for Crystallization
| Solvent System (Solvent/Anti-solvent) | Purpose | Expected Outcome |
| Methanol / Diethyl Ether | Recrystallization | Dissolve salt in minimal hot methanol, add ether until cloudy, then cool. Yields high-purity crystals. |
| Ethanol / Hexanes | Recrystallization | Similar to above, good for moderately polar salts. |
| Isopropanol / MTBE | Precipitation | A common system for precipitating salts from a reaction mixture. |
| Dichloromethane / Pentane | Precipitation | Good for less polar impurities. Dissolve amine in DCM before adding HCl/ether, then add pentane. |
References
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
University of Rochester, Department of Chemistry. Flash Column Chromatography Guide. Available at: [Link]
-
Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
-
Multiple Authors. (2014). When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025). Catalyst Removal in Chroman-3-Amine Synthesis: A Technical Support Center. Benchchem.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Available at: [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis-usa.com. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Available at: [Link]
-
Reddit Community. (2025). Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Biotage. Available at: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Biotage. Available at: [Link]
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Lange, J., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available at: [Link]
-
LookChem. Purification of Quinoline. Chempedia. Available at: [Link]
-
Lightboard Chemistry. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
How to improve the solubility of (6-Methylquinolin-5-yl)methanamine for biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (6-Methylquinolin-5-yl)methanamine. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth, field-proven insights to help you overcome solubility challenges during your biological assays. As Senior Application Scientists, we understand that suboptimal solubility can lead to variable data, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1] This resource is designed to provide not just protocols, but the scientific reasoning behind them, ensuring your experimental setup is robust and reliable.
Understanding the Molecule: Physicochemical Properties
This compound is a weakly basic compound. Its structure contains two key basic nitrogen atoms: one on the quinoline ring and a primary amine on the methanamine substituent. This structure dictates its behavior in solution.
-
Quinoline Nitrogen: The nitrogen in the aromatic quinoline ring is weakly basic, with a predicted pKa around 4.9-5.4.[2]
-
Primary Aliphatic Amine: The primary amine (-NH2) is more basic, with a pKa typically in the range of 9.5 to 11.0.[3][4]
This dual-basic nature means that at neutral physiological pH (~7.4), the primary amine will be predominantly protonated (positively charged), but the overall molecule's solubility in aqueous buffers is expected to be low due to the lipophilic quinoline core.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound won't dissolve in my aqueous buffer. How should I prepare my initial stock solution?
Answer: It is highly common for weakly basic, aromatic compounds like this compound to exhibit poor solubility in neutral aqueous buffers. The recommended first step for in vitro discovery work is to prepare a high-concentration stock solution in an appropriate organic solvent.[1]
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is a universal, water-miscible solvent widely used for compound storage and initial solubilization in drug discovery.[1][5][6]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound free base (e.g., 1 mg).
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration.
-
Molecular Weight of this compound (C₁₁H₁₂N₂): ~172.23 g/mol
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 172.23 g/mol ) / 0.010 mol/L = 0.00058 L = 580 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and cause compound precipitation.[1]
FAQ 2: My DMSO stock precipitates when I dilute it into my neutral (pH 7.4) assay buffer. How can I fix this?
Answer: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where it has low solubility.[1] For a weakly basic compound, the most direct way to increase aqueous solubility is through pH adjustment.
The Principle of pH Adjustment: By lowering the pH of the aqueous buffer, you increase the proton concentration (H⁺). These protons will react with the basic amine groups on your molecule, converting them into their protonated, cationic salt forms (e.g., -NH₃⁺). These charged species are significantly more polar and thus more soluble in water.[7] For a stable salt to form, the pH of the solution should ideally be at least two units lower than the pKa of the basic group.[8]
Workflow for Aqueous Dilution
Caption: Decision workflow for aqueous dilution.
Protocol 2: pH-Adjusted Solubilization
-
Prepare Acidic Buffer: Prepare your primary assay buffer (e.g., PBS, HBSS) and adjust the pH to a value between 4.0 and 5.0 using small additions of 1 M HCl. This pH range ensures the primary amine (pKa ~9.5-11) is fully protonated.
-
Serial Dilution: Perform a serial dilution of your DMSO stock into the acidified buffer to reach the desired final concentrations for your assay.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay wells is low, typically ≤0.5%, as higher concentrations can be cytotoxic or interfere with the assay readout.[5][6]
-
Vehicle Control: Always include a "vehicle control" in your experiment. This control should contain the acidified buffer and the same final concentration of DMSO as your test wells to account for any effects of the solvent or pH on the biological system.
FAQ 3: Is there a more permanent solution than pH adjustment for improving solubility, especially for in vivo studies?
Answer: Yes. The most robust and widely used strategy in pharmaceutical development to enhance the solubility and stability of basic compounds is to use a salt form.[9][10] Instead of forming the salt in situ with pH adjustment, the compound is isolated as a stable, crystalline salt. For this compound, a dihydrochloride salt (·2HCl) is a logical choice, as the molecule has two basic centers.[8][11]
A dihydrochloride salt is formed when the molecule reacts with two equivalents of hydrochloric acid, protonating both the primary amine and the quinoline nitrogen.[8]
Table 1: Comparison of Free Base vs. Dihydrochloride Salt
| Property | Free Base | Dihydrochloride Salt | Rationale |
| Aqueous Solubility | Low | High | The ionic nature of the salt dramatically increases its interaction with polar water molecules.[9][12] |
| Physical Form | Potentially oily or amorphous solid | Typically a stable, crystalline powder | Crystalline solids are generally easier to handle, weigh, and formulate. |
| pH of Aqueous Solution | Basic | Acidic | The salt of a weak base and strong acid will produce an acidic solution upon dissolution. |
| Handling | May be less stable | Generally higher chemical and physical stability. | Salt forms often have higher melting points and are less prone to degradation.[10] |
Recommendation: If you are conducting extensive studies or moving towards in vivo models, it is highly recommended to purchase or synthesize the dihydrochloride salt of this compound.[11] This provides a more consistent and soluble starting material.
FAQ 4: I'm still facing solubility limits even with pH adjustment, or I'm concerned about using low pH in my cell-based assay. What advanced options are available?
Answer: When standard methods are insufficient or incompatible with the experimental system, advanced formulation strategies can be employed. The two most common approaches for preclinical research are the use of co-solvents and cyclodextrins.
1. Co-solvents
A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of non-polar or poorly soluble compounds.[13] While DMSO is used for the stock solution, other co-solvents can be part of the final assay medium.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol.[14][15]
-
Mechanism: They work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.
-
Caution: Co-solvents can have their own biological effects and cytotoxicity.[14][15][16] It is essential to determine the maximum tolerable concentration in your specific assay system and always include a vehicle control. Studies have shown that even low percentages of solvents can impact cell behavior.[5][6]
2. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[18][19][20]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity compared to unmodified β-cyclodextrin.[17][21]
-
Mechanism: The hydrophobic quinoline portion of your molecule inserts into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[17][20] This molecular encapsulation improves apparent solubility and can also enhance stability.[19][21]
Caption: Encapsulation of a drug by a cyclodextrin.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add Compound: Add your compound (either as a solid or from a minimal volume of a co-solvent like ethanol) to the HP-β-CD solution.
-
Complexation: Mix the solution vigorously. This can be done by stirring or sonicating at room temperature for several hours (e.g., 4-24 hours) to allow the inclusion complex to form.
-
Filtration (Optional): To determine the maximum solubility achieved, centrifuge the solution at high speed and filter through a 0.22 µm filter to remove any undissolved compound. The concentration in the filtrate is the enhanced solubility.
-
Assay Dilution: Dilute the final complexed solution into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Summary of Troubleshooting Strategies
| Strategy | When to Use | Pros | Cons |
| DMSO Stock | Always Start Here. For initial high-concentration stock solutions. | Dissolves a wide range of compounds; standard practice.[1] | Not suitable as the final assay solvent; can be toxic at >0.5-1%.[5] |
| pH Adjustment | First-line for aqueous dilution. When compound is a weak base/acid. | Simple, effective, inexpensive.[13] | Low pH may not be compatible with all biological assays. |
| Salt Form | For robust, repeatable results. Especially for later-stage or in vivo work. | High aqueous solubility, stable, consistent.[9][10] | Requires purchasing or synthesizing a different form of the compound. |
| Co-solvents | When pH adjustment is not an option or is insufficient. | Can significantly increase solubility. | Potential for cytotoxicity and assay interference; requires careful controls.[15][16] |
| Cyclodextrins | Advanced option. For very poorly soluble compounds or when minimizing organic solvent is critical. | High solubilization capacity, low toxicity (HP-β-CD), can improve stability.[19][21] | More complex preparation; can potentially alter drug availability to targets. |
References
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Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. [Link]
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Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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Jain, A., et al. (2024). Enhancing solubility and stability of poorly soluble drugs. World Journal of Pharmaceutical Research. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Gali-Muhtasib, H., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
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Raut, V., & Tatane, S. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
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Hulse, J. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Chavda, H., et al. (2010). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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University of California, Davis. (n.d.). Amines. UCDavis Chem. [Link]
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Singh, S., et al. (2022). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. ResearchGate. [Link]
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Singh, S., et al. (2022). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Microbiology Spectrum. [Link]
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Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]
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PubChem. (n.d.). (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
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OpenStax. (n.d.). Basicity of Amines. Organic Chemistry: A Tenth Edition. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Sørensen, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. [Link]
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Sittampalam, G. S., et al. (Eds.). (2004-2021). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
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Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. [Link]
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Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the Synthesis of Substituted Quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of this critical heterocyclic scaffold.
I. Classical Synthesis Methods: Troubleshooting & FAQs
This section addresses common issues in well-established quinoline synthesis reactions.
A. The Skraup & Doebner-von Miller Syntheses
These methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acidic and oxidizing conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?
A1: The Skraup synthesis is notoriously vigorous.[2] To moderate the reaction, you can implement the following controls:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used agent to make the reaction less violent.[2][3] Boric acid can also serve this purpose.[2]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic release.[2]
-
Ensure Efficient Stirring: Vigorous stirring is crucial for dissipating heat and preventing the formation of localized hotspots.[2]
Q2: I'm observing significant tar formation in my Skraup/Doebner-von Miller reaction, which complicates product isolation and lowers my yield. What causes this and how can it be prevented?
A2: Tar formation is a frequent issue, primarily due to the acid-catalyzed polymerization of reactants and intermediates under harsh conditions.[2][4] Here’s how to mitigate it:
-
Moderator Use: As with controlling exothermicity, ferrous sulfate can help reduce charring.[2]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]
-
Slow Reagent Addition: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize polymerization.[4]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a two-phase system can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and improving yields.[5]
Q3: I am getting a low yield in my Doebner-von Miller reaction. What are the likely causes?
A3: Low yields are often attributed to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][5] The reaction is also known to sometimes produce low yields or require long reaction times.[5] Optimizing reaction conditions and considering modern modifications, such as the use of different catalysts or microwave irradiation, may improve the outcome.[5]
Workflow Diagram: Managing a Vigorous Skraup Synthesis
Caption: Workflow for a controlled Skraup synthesis.
B. The Friedländer Synthesis
This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7]
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][5][8] The outcome is influenced by a combination of steric and electronic factors.[9] Here are several strategies to improve selectivity:
-
Catalyst Selection: The choice of catalyst is critical. Lewis acids (like In(OTf)₃), Brønsted acids, and specific amine catalysts can favor the formation of one regioisomer.[10][11] Ionic liquids have also been shown to be effective.[5][7]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the cyclization.[10][12]
-
Reaction Conditions: Systematically optimizing the solvent and reaction temperature can significantly influence the regiochemical outcome.[9][10]
Q2: What are the common side reactions in a Friedländer synthesis, and how can they be minimized?
A2: Besides regioselectivity issues, potential side reactions include aldol condensations of the carbonyl compounds.[10] To minimize these, consider the following:
-
Catalyst Choice: The reaction can be catalyzed by both acids and bases.[7] Optimizing the catalyst and its concentration can improve yields and reduce side reactions.[10]
-
One-Pot Procedures: Modern one-pot methods, such as the in situ reduction of an o-nitroarylcarbonyl compound followed by condensation, can provide cleaner reactions and better yields.[13][14]
Comparative Table: Catalyst Effects on Friedländer Regioselectivity
| Catalyst Type | General Outcome | Example | Reference |
| Brønsted Acids | Can promote cyclization but may offer limited regiocontrol without optimization. | p-Toluenesulfonic acid | [7][10] |
| Lewis Acids | Can offer high selectivity depending on the metal and ligands. | In(OTf)₃ has shown high effectiveness. | [11] |
| Base Catalysts | Can be effective, with selectivity dependent on the base and substrate. | Potassium tert-butoxide | [10] |
| Ionic Liquids | Can act as both solvent and catalyst, influencing regioselectivity. | [bmim]HSO₄ | [5] |
C. The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[15]
Frequently Asked Questions (FAQs)
Q1: My Combes synthesis is resulting in a low yield. What are the potential causes?
A1: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization.[10] Key factors to consider are:
-
Catalyst Efficacy: The reaction is typically acid-catalyzed.[10] Strong dehydrating agents and catalysts, such as polyphosphoric acid (PPA) or its esters (PPE), can be more efficient than commonly used sulfuric acid.[10]
-
Steric Hindrance: The steric properties of substituents on both the aniline and the β-diketone can significantly affect the rate-determining electrophilic aromatic annulation step.[10][15] If possible, using less sterically hindered starting materials may improve yields.
Q2: How do substituents on the aniline and β-diketone affect the regioselectivity in the Combes synthesis?
A2: The regiochemical outcome is a delicate balance of steric and electronic effects.[15][16]
-
Steric Effects: A bulkier substituent on the β-diketone will tend to be located at the less sterically hindered 2-position of the quinoline product.[16]
-
Electronic Effects: Electron-donating groups (e.g., methoxy) on the aniline favor one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the other.[15][16]
Decision Diagram: Troubleshooting Low Yield in Combes Synthesis
Sources
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- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
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Addressing poor conversion rates in (6-Methylquinolin-5-yl)methanamine synthesis
Welcome to the technical support center dedicated to the synthesis of (6-Methylquinolin-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly poor conversion rates, in the synthesis of this valuable quinoline derivative. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common failure points, and provide robust, field-tested protocols to enhance your synthetic success.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in medicinal chemistry, valued for its rigid quinoline scaffold. However, its synthesis is often plagued by low yields stemming from two primary challenges: the construction of the substituted quinoline core and the selective conversion of a C5-functional group into the desired aminomethyl moiety. This guide provides a structured approach to identifying and resolving the root causes of poor conversion rates.
The most reliable and commonly employed pathway involves a two-stage process, which will be the focus of our troubleshooting efforts.
Caption: Troubleshooting decision tree for the reductive amination step.
Question 3: My reductive amination is stalling, with significant amounts of unreacted aldehyde remaining. What is going wrong?
Answer: This strongly suggests that the initial, rate-limiting step—the formation of the imine intermediate—is inefficient. Reductive amination is a two-part process: (1) condensation of the aldehyde and amine source to form an imine, and (2) reduction of the imine to the amine. [1]If the imine doesn't form, the reaction cannot proceed.
Causality and Solution:
-
pH Control: Imine formation is acid-catalyzed but inhibited by strong acid (which protonates the amine nucleophile). The optimal pH is typically weakly acidic, around 4-6. Using an ammonium salt like ammonium acetate (NH₄OAc) is ideal as it provides both the ammonia source and acts as a buffer.
-
Water Removal: The condensation reaction to form the imine produces water. This is a reversible equilibrium. To drive the reaction forward, water should be removed, either by using a Dean-Stark apparatus or, more commonly on a lab scale, by adding a dehydrating agent like molecular sieves.
-
Staged Addition: Do not add the reducing agent immediately. Allow the aldehyde and the ammonia source (e.g., ammonium acetate) to stir together in the solvent (e.g., methanol or dichloroethane) for a period (e.g., 1-2 hours) to allow for sufficient imine formation before introducing the reducing agent. [1]
Question 4: The main product of my reaction is (6-Methylquinolin-5-yl)methanol, not the amine. How do I prevent this?
Answer: This indicates that your reducing agent is too reactive and is directly reducing the starting aldehyde faster than it reduces the imine. This is a common issue when using powerful hydride donors like sodium borohydride (NaBH₄) under neutral or basic conditions.
Causality and Solution:
The key to chemoselectivity is to use a reducing agent that is more reactive towards the protonated iminium ion than the neutral carbonyl.
Comparison of Common Reducing Agents:
| Reducing Agent | Acronym | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF; Room Temp | Mild, selective for imines/aldehydes, tolerant of mild acid. | Moisture sensitive, can be slower. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH; Weakly acidic (pH 4-6) | Highly selective for imines over carbonyls at acidic pH. [1] | Highly toxic (releases HCN gas below pH 3) , requires careful quenching. |
| Catalytic Hydrogenation | H₂, Pd/C | EtOH, MeOH; 1-5 atm H₂ | "Green" reagent, high efficiency. [2] | Can also reduce the quinoline ring under harsh conditions, potential for catalyst poisoning. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful. | Often unselective, readily reduces aldehydes and ketones. [1] |
Recommendation: For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It is mild enough to not aggressively attack the starting aldehyde but is highly effective at reducing the imine as it forms. [1]
Question 5: I am forming the desired primary amine, but also a significant amount of a higher molecular weight byproduct, likely the secondary amine. How can this be minimized?
Answer: You are correctly identifying the formation of bis((6-methylquinolin-5-yl)methyl)amine. This occurs when the desired product—the primary amine—acts as a nucleophile and reacts with a second molecule of the starting aldehyde, which is then reduced.
Causality and Solution:
This is a classic problem of competing kinetics. To favor the formation of the primary amine, you must use a large excess of the initial nitrogen source (ammonia).
-
Le Châtelier's Principle: By using a large molar excess (e.g., 10-20 equivalents) of ammonium acetate or using a saturated solution of ammonia in methanol, you statistically ensure that an aldehyde molecule is far more likely to encounter an ammonia molecule than it is to encounter a molecule of the primary amine product. This drives the equilibrium overwhelmingly towards the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The most common and adaptable route is a two-step process: 1) Synthesis of 6-methylquinoline-5-carbaldehyde, often via a Vilsmeier-Haack reaction on 6-methylquinoline,[3][4] followed by 2) Reductive amination of the aldehyde using a nitrogen source like ammonium acetate and a selective reducing agent like NaBH(OAc)₃. An alternative is the reduction of 6-methylquinoline-5-carbonitrile, though the nitrile can be more difficult to prepare and reduce without harsh conditions. [5] Q2: Why is catalytic hydrogenation sometimes avoided for the final reduction step? A2: While catalytic hydrogenation is a powerful technique, quinoline rings can be susceptible to reduction under certain conditions (high pressure, high temperature, or with highly active catalysts like Raney Nickel). [2]This can lead to the undesired 1,2,3,4-tetrahydroquinoline byproduct, reducing the yield of the target aromatic amine. Achieving chemoselectivity for the imine reduction without touching the aromatic core requires careful catalyst selection and condition optimization.
Q3: How should I safely handle and quench a reaction using Sodium Cyanoborohydride (NaBH₃CN)? A3: NaBH₃CN is effective but toxic. Always work in a well-ventilated fume hood. The primary danger is the release of hydrogen cyanide (HCN) gas upon contact with strong acid. To quench, cool the reaction mixture and slowly add a mild oxidizing agent like an aqueous solution of sodium hypochlorite (bleach) while maintaining a basic pH (pH > 10) with NaOH to decompose any residual cyanide. Never add strong acid to the crude reaction mixture.
Optimized Protocol: Two-Step Synthesis of this compound
This protocol integrates the troubleshooting advice above for a robust and high-yielding synthesis.
Step 1: Vilsmeier-Haack Formylation of 6-Methylquinoline
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 6-methylquinoline (1.0 eq) in a minimal amount of anhydrous dichloroethane (DCE) and add it to the flask.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the mixture is ~7-8.
-
Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methylquinoline-5-carbaldehyde.
Step 2: Reductive Amination to this compound
-
Setup: To a round-bottom flask, add 6-methylquinoline-5-carbaldehyde (1.0 eq), ammonium acetate (NH₄OAc, 15 eq), and anhydrous methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0°C in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) to yield the final product.
References
-
Gashaw, M., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708. Available from: [Link]
-
Gucma, M., & Gzella, A. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3379. Available from: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (2022). ResearchGate. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). ejchem.net. Available from: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2022). ResearchGate. Available from: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2022). ResearchGate. Available from: [Link]
-
Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. (n.d.). ResearchGate. Available from: [Link]
-
Plenio, H., & Ghattas, W. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 5(11), 6495-6502. Available from: [Link]
-
Szakács, Z., & Klára, T. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(21), 6433. Available from: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available from: [Link]
-
Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. (2020). Organic Chemistry Frontiers. Available from: [Link]
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv. Available from: [Link]
-
Reductive amination of various amines. (n.d.). ResearchGate. Available from: [Link]
-
Wang, C., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12, 6244. Available from: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of (6-Methylquinolin-5-yl)methanamine
Welcome to the technical support center for the synthesis of (6-Methylquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this critical synthetic process. Here, we provide in-depth, troubleshooting-focused FAQs and detailed protocols grounded in established chemical principles.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a key building block in various pharmaceutical endeavors, presents unique challenges. The primary routes to this compound involve multi-step sequences, each with the potential for byproduct formation that can complicate purification and reduce overall yield. This guide will focus on two predominant synthetic pathways:
-
Reductive Amination of 6-Methylquinoline-5-carbaldehyde: This common and versatile method involves the formation of an imine intermediate from the corresponding aldehyde and an ammonia source, followed by in-situ reduction.
-
Reduction of 6-Methylquinoline-5-carbonitrile: A direct approach that can be effective but requires careful control to avoid over-reduction and other side reactions.
A crucial preceding step for the reductive amination pathway is the synthesis of the key intermediate, 6-methylquinoline-5-carbaldehyde. A notable method for this transformation is the Sommelet reaction , which converts a benzylic halide to an aldehyde.
This guide is structured to address specific issues you may encounter, providing not just solutions, but also the underlying chemical reasoning to empower you to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
Section 1: Reductive Amination of 6-Methylquinoline-5-carbaldehyde
This is often the final and most critical step. The primary goal is the selective formation of the primary amine, but several byproducts can arise.
Q1: My main byproduct is the secondary amine, bis((6-methylquinolin-5-yl)methyl)amine. How can I prevent this over-alkylation?
A1: The formation of the secondary amine is a common issue in reductive aminations when synthesizing primary amines.[1][2] It arises from the newly formed primary amine acting as a nucleophile and reacting with another molecule of the aldehyde to form a new imine, which is then reduced.
Core Cause & Troubleshooting Strategy:
-
Stoichiometry of Ammonia: The most effective way to suppress the formation of the secondary amine is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This statistical excess ensures that the aldehyde is more likely to react with ammonia rather than the desired primary amine product.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the primary amine product at any given time, thus reducing the likelihood of it reacting with the remaining aldehyde.
-
Stepwise Procedure: For challenging cases of dialkylation, a stepwise approach can be employed.[1] First, form the imine by reacting the aldehyde with ammonia in a suitable solvent like methanol. Once imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent.[1]
Q2: I am observing a significant amount of 6-methylquinolin-5-yl)methanol in my product mixture. What is causing this and how can I avoid it?
A2: The formation of the corresponding alcohol is a result of the direct reduction of the starting aldehyde by the hydride reagent. This occurs when the reducing agent is not sufficiently chemoselective for the imine over the carbonyl group.
Core Cause & Troubleshooting Strategy:
-
Choice of Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce both imines and aldehydes.[3] To enhance selectivity, it is recommended to use milder and more sterically hindered reducing agents that preferentially reduce the protonated imine (iminium ion).
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but effectively reduces the iminium ion intermediate.[1][3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines, particularly under mildly acidic conditions (pH 4-6), where the rate of imine formation and subsequent reduction is optimized over aldehyde reduction.[3][4]
-
-
pH Control: Maintaining a slightly acidic pH (typically between 5 and 7) is crucial. This pH range facilitates the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine or the starting aldehyde.
Q3: The reaction is sluggish and I'm recovering a lot of unreacted starting aldehyde. How can I improve the conversion?
A3: Low conversion can be due to several factors, including inefficient imine formation or suboptimal reaction conditions.
Core Cause & Troubleshooting Strategy:
-
pH Optimization: As mentioned, a mildly acidic pH is critical for catalyzing imine formation. If the reaction medium is too neutral or basic, the dehydration step to form the imine will be slow. If it is too acidic, the amine nucleophile will be protonated and rendered unreactive. The use of ammonium acetate can serve as both the ammonia source and a buffer to maintain an appropriate pH.
-
Water Removal: The formation of the imine is an equilibrium process that releases water.[3] In some cases, the use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the imine, thereby increasing the overall conversion to the desired amine.
-
Solvent Choice: The reaction is typically performed in solvents like methanol, ethanol, or 1,2-dichloroethane (DCE).[1] The choice of solvent can influence the solubility of the reagents and the stability of the iminium intermediate. Empirical optimization may be necessary.
Section 2: Synthesis of 6-Methylquinoline-5-carbaldehyde via the Sommelet Reaction
The Sommelet reaction is a classical method to convert a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine).[5][6][7][8]
Q4: I am getting a significant amount of this compound as a byproduct in my Sommelet reaction. Why is this happening?
A4: The formation of the primary amine is a known side reaction in the Sommelet synthesis, referred to as the Delépine reaction .[7] Both reactions proceed through the formation of a quaternary hexaminium salt from the benzylic halide and hexamine. The conditions of the hydrolysis of this salt determine the major product.
Core Cause & Troubleshooting Strategy:
-
Hydrolysis Conditions: The Sommelet reaction relies on a specific mechanism involving hydride transfer within the hexaminium salt complex, which is favored under specific hydrolysis conditions (often aqueous ethanol or acetic acid). The Delépine reaction, on the other hand, involves a more straightforward hydrolysis of the hexaminium salt to the primary amine. To favor the Sommelet aldehyde product, it is crucial to follow established protocols for the hydrolysis step carefully. This often involves refluxing the hexaminium salt in an aqueous solution, sometimes with a co-solvent like ethanol.[9]
-
Reaction Time and Temperature: Overly harsh conditions or prolonged reaction times during the hydrolysis can lead to decomposition of the intermediates and favor the formation of the amine. Monitor the reaction progress by TLC to determine the optimal reaction time.
Section 3: Synthesis via Reduction of 6-Methylquinoline-5-carbonitrile
This route offers a more direct conversion to the primary amine but requires careful control of the reduction to prevent side reactions.
Q5: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A5: The formation of secondary and tertiary amines during nitrile reduction is a common problem. It occurs when the initially formed primary amine attacks the intermediate imine, leading to coupled products that are further reduced.[10]
Core Cause & Troubleshooting Strategy:
-
Catalyst Selection: The choice of catalyst is paramount for selective nitrile reduction.[10] While Raney nickel is a common catalyst, it can sometimes promote the formation of secondary amines. Other catalysts, such as certain palladium, platinum, or cobalt boride systems, have been shown to be more selective for the formation of primary amines.[10]
-
Reaction Conditions:
-
Solvent: The use of acidic solvents (e.g., addition of HCl or acetic acid) can protonate the primary amine product, rendering it less nucleophilic and thus less likely to react with the imine intermediate.
-
Temperature and Pressure: High temperatures and pressures can sometimes favor the formation of secondary and tertiary amines. Milder conditions should be explored to improve selectivity.[11]
-
Additives: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines by competing with the primary amine product for reaction with the imine intermediate.
-
-
Reducing Agent: For stoichiometric reductions, reagents like lithium aluminum hydride (LiAlH₄) or diborane are effective.[10][12] Performing the reaction at low temperatures can help to control the reactivity and improve selectivity.
Q6: I am concerned about the potential for reduction of the quinoline ring itself during catalytic hydrogenation. Is this a valid concern and how can I prevent it?
A6: Yes, the reduction of the quinoline ring to a tetrahydroquinoline is a potential side reaction, especially under forcing hydrogenation conditions (high pressure, high temperature, and highly active catalysts).[13]
Core Cause & Troubleshooting Strategy:
-
Catalyst and Conditions: The conditions required for the reduction of a nitrile are generally milder than those required for the hydrogenation of the quinoline ring. By using a catalyst known for its selectivity towards nitrile reduction and employing the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate, the reduction of the quinoline ring can typically be avoided.
-
Monitoring the Reaction: Careful monitoring of the reaction by TLC, GC, or LC-MS is essential to ensure that the reaction is stopped once the nitrile has been consumed, preventing over-reduction of the quinoline ring.
Experimental Protocols
Protocol 1: Reductive Amination of 6-Methylquinoline-5-carbaldehyde
This protocol is optimized to favor the formation of the primary amine and minimize the formation of the secondary amine and alcohol byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methylquinoline-5-carbaldehyde (1.0 eq) in methanol (to a concentration of ~0.1 M).
-
Ammonia Source: Add ammonium acetate (10-20 eq) to the solution and stir until it is fully dissolved.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction progress by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5-2.0 eq) in a small amount of methanol. Add the NaBH₄ solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Synthesis of 6-Methylquinoline-5-carbaldehyde via Sommelet Reaction
This protocol outlines the synthesis of the aldehyde intermediate from the corresponding benzylic halide.
Step-by-Step Methodology:
-
Formation of the Hexaminium Salt: Dissolve 5-(chloromethyl)-6-methylquinoline (1.0 eq) in chloroform. Add hexamine (1.1 eq) and stir the mixture at room temperature overnight. The hexaminium salt will precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash it with cold chloroform.
-
Hydrolysis: Suspend the hexaminium salt in a 50% aqueous ethanol solution. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde product.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography or recrystallization.
Data Summary
| Byproduct | Formation Pathway | Key Mitigation Strategies |
| bis((6-Methylquinolin-5-yl)methyl)amine | Reductive Amination | Use large excess of ammonia source; Slow addition of reducing agent; Stepwise procedure. |
| (6-Methylquinolin-5-yl)methanol | Reductive Amination | Use of selective reducing agents (NaBH(OAc)₃, NaBH₃CN); pH control (5-7). |
| This compound | Sommelet Reaction (Delépine byproduct) | Careful control of hydrolysis conditions (aqueous ethanol, reflux). |
| Secondary/Tertiary Amines | Nitrile Reduction | Choice of selective catalyst; Acidic solvent; Milder reaction conditions; Addition of ammonia. |
| Tetrahydroquinoline derivative | Catalytic Hydrogenation | Use of nitrile-selective catalyst; Milder reaction conditions; Careful reaction monitoring. |
Visualizations
Reductive Amination Workflow
Caption: Workflow for the reductive amination of 6-methylquinoline-5-carbaldehyde.
Byproduct Formation Logic
Caption: Logical relationship of starting materials, desired product, and byproducts.
References
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Quinoline Derivatives
For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Abstract
The Strategic Workflow: An Integrated Approach
The structural elucidation of a novel compound is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The choice and sequence of experiments are critical for an efficient and definitive validation. A typical, robust workflow begins with determining the molecular formula, proceeds to map out the atomic connectivity, and culminates, when possible, with the absolute 3D structure.
Caption: Integrated workflow for novel quinoline derivative validation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Expertise & Experience: Before any time is invested in complex NMR analysis, the first question must be: what is the molecular formula? Low-resolution mass spectrometry can be misleading, as multiple elemental compositions can correspond to the same nominal mass.[4] High-Resolution Mass Spectrometry (HRMS) is the definitive technique to address this. It measures the mass-to-charge ratio (m/z) to several decimal places, leveraging the fact that the exact mass of an atom is not an integer.[5] This precision allows for the confident determination of a unique elemental composition.[6][7]
Trustworthiness: An HRMS result is self-validating through its mass accuracy, typically reported in parts-per-million (ppm). A mass accuracy of <5 ppm provides high confidence in the proposed molecular formula.[6] The isotopic pattern observed in the spectrum further corroborates the elemental composition, acting as a secondary check.[6]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the purified quinoline derivative (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be high-purity (LC-MS grade) to minimize background ions.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode for most quinoline derivatives, as the nitrogen atom is readily protonated. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound class.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range. Ensure sufficient scans are averaged to obtain a high-quality spectrum with a clear isotopic pattern for the molecular ion [M+H]⁺.
-
Data Processing: Use the instrument's software to calculate the elemental composition for the measured accurate mass of the [M+H]⁺ ion. Set a narrow mass tolerance window (e.g., ±5 ppm) and specify expected elements (C, H, N, and any others like O, F, Cl, S).
Data Presentation: Expected vs. Found
For a hypothetical novel derivative, C₁₂H₁₀N₂O:
| Parameter | Value |
| Calculated Exact Mass for [C₁₂H₁₁N₂O]⁺ | 199.0866 |
| Observed Exact Mass | 199.0862 |
| Mass Accuracy | -2.0 ppm |
| Conclusion | The observed mass is within the acceptable <5 ppm error, confirming the molecular formula. |
NMR Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for elucidating the detailed structure of a molecule in solution.[8] For a novel quinoline, a suite of 1D and 2D NMR experiments is not just recommended; it is essential for an unambiguous assignment of the proton and carbon framework.[9][10]
Caption: Synergistic use of NMR experiments for structure assembly.
One-Dimensional (1D) NMR: The Foundation
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (relative number of protons), and multiplicity (J-coupling to neighboring protons). For quinolines, the aromatic region (typically 7.0-9.0 ppm) is often complex, but key protons, like the one at the 2-position, can be deshielded due to the nitrogen atom's influence.[8][11]
-
¹³C NMR & DEPT: Reveals the number of distinct carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, which is vital for piecing together the molecular structure.
Two-Dimensional (2D) NMR: Establishing Connectivity
Expertise & Experience: 1D NMR spectra alone are often insufficient for a novel structure.[9] 2D NMR experiments are the key to connecting the pieces. They plot correlations between nuclei, revealing through-bond connectivity that is impossible to deduce from 1D spectra alone.[12][13]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14] It is invaluable for tracing out proton spin systems, such as identifying all the protons on a substituted benzene ring or an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[14] It is the primary method for definitively assigning carbon resonances based on their attached, and usually more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate parts of a molecule. It reveals correlations between protons and carbons that are two or three bonds away.[14] It is essential for linking spin systems identified by COSY, and for connecting protons to quaternary carbons and heteroatoms, thereby completing the structural puzzle.[15]
Experimental Protocol: General NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11] Ensure the sample is fully dissolved.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is critical for resolution in 2D spectra.
-
1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra. These serve as the axes for the 2D spectra and are needed for reference.
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Use a sensitivity-enhanced gradient HSQC experiment, setting the ¹JCH coupling constant to an average value of ~145 Hz.
-
HMBC: Acquire a gradient HMBC experiment. Optimize the long-range coupling delay for an average nJCH of 8-10 Hz to observe typical 2- and 3-bond correlations.[14]
-
-
Data Processing & Analysis: Process the data using appropriate window functions. Analyze the spectra systematically: use COSY to build fragments, HSQC to assign carbons, and HMBC to connect the fragments.
Data Presentation: NMR Assignment Table
| Position | δ ¹³C [ppm] (Type) | δ ¹H [ppm] (mult., J [Hz], int.) | COSY Correlations (¹H) | HMBC Correlations (¹H → ¹³C) |
| 2 | 151.5 (C) | — | — | — |
| 3 | 121.8 (CH) | 7.55 (d, J=8.4, 1H) | H-4 | C-2, C-4, C-4a |
| 4 | 136.2 (CH) | 8.10 (d, J=8.4, 1H) | H-3 | C-2, C-5, C-8a |
| ... | ... | ... | ... | ... |
Single-Crystal X-Ray Crystallography: The Unambiguous Proof
Expertise & Experience: While the combination of MS and NMR provides a powerful and often conclusive argument for a structure, it remains an interpretation of indirect evidence. Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule.[16] It is considered the "gold standard" for structural determination, providing unambiguous proof of connectivity, relative stereochemistry, and, with appropriate data, absolute configuration.[17][18]
Trustworthiness: The result of a successful X-ray diffraction experiment is a 3D atomic model with precise bond lengths, bond angles, and torsion angles. Key quality indicators like the R-factor (residual factor) quantify the agreement between the experimental diffraction pattern and the calculated one from the model, with lower values indicating a better fit. For chiral, enantiomerically pure compounds, the Flack parameter provides a reliable measure of the absolute configuration.[19]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion and collect diffraction data using a modern diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.
-
Validation: Check the final structure for consistency and validate it using standard crystallographic software.
Complementary Techniques: Corroborating Evidence
While not primary tools for de novo structure elucidation, Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy provide valuable, easily obtainable corroborating evidence.
-
FTIR Spectroscopy: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies (e.g., C=O stretch for a ketone, O-H stretch for an alcohol).[20][21]
-
UV-Vis Spectroscopy: Provides information about the electronic structure and conjugation within the molecule. The quinoline core has a characteristic UV absorption pattern, which will be modified by substituents.[22]
Conclusion: A Triad of Validation
The robust validation of a novel quinoline derivative hinges on a strategic, multi-technique approach. High-Resolution Mass Spectrometry establishes the elemental formula, providing a fundamental constraint. An extensive suite of 1D and 2D NMR experiments builds the atomic framework piece by piece, defining the precise connectivity of the atoms. Finally, where possible, Single-Crystal X-Ray Crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying this triad of techniques and meticulously documenting the data, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent biological and medicinal chemistry investigations.
References
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
SpringerLink. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
IUCr Journals. (n.d.). Absolute structure and absolute configuration. Retrieved from [Link]
-
SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
-
FOLIA. (2007). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Retrieved from [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]
-
American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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A Comparative Analysis of (6-Methylquinolin-5-yl)methanamine and Its Isomers: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological function of a quinoline derivative is intricately linked to its substitution pattern, where the nature and position of functional groups on the bicyclic ring system dictate its interaction with biological targets. This guide provides a comprehensive comparative analysis of (6-Methylquinolin-5-yl)methanamine, a specific quinoline isomer, in the context of its structural counterparts.
While direct and extensive experimental data for this compound is not yet prevalent in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of closely related methylated and aminomethylated quinoline isomers to provide a robust predictive comparison. We will delve into the nuances of how isomeric variations can influence physicochemical properties and biological activities, supported by established experimental protocols to empower researchers in their drug discovery endeavors.
The Critical Influence of Isomeric Substitution
The positioning of methyl and aminomethyl groups on the quinoline ring is not a trivial structural alteration. It profoundly impacts the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which in turn governs its pharmacokinetic and pharmacodynamic properties. For instance, the cytotoxic activities of quinoline derivatives against cancer cell lines are highly dependent on the functional groups attached to the quinoline core.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound, such as lipophilicity (logP), pKa, and solubility, are fundamental determinants of its drug-like characteristics. While experimental data for this compound is scarce, we can compile and compare the properties of its parent and related isomeric structures to draw informed inferences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa (Strongest Basic) | Water Solubility (g/L) |
| Quinoline | C₉H₇N | 129.16 | 2.04[4] | 4.85[4] | 6.11 (at 25 °C)[5] |
| 5-Methylquinoline | C₁₀H₉N | 143.18 | 2.57 | 4.68 | Slightly soluble[6] |
| 6-Methylquinoline | C₁₀H₉N | 143.18 | 2.57[7] | 4.68[8] | 1.79[8] |
| 5-Aminoquinoline | C₉H₈N₂ | 144.17 | 1.3 | 5.5 | - |
| This compound | C₁₁H₁₂N₂ | 172.23 | - | - | - |
Comparative Biological Activity: Insights from Structure-Activity Relationships
The biological activity of quinoline derivatives is a rich area of investigation, with particular emphasis on their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes like topoisomerases and kinases, or intercalation into DNA.[4][9]
Anticancer Activity and Cytotoxicity
The position of a methyl group on the quinoline ring can significantly influence cytotoxic effects. For example, a study on methyl-substituted indolo[2,3-b]quinolines found that the position and number of methyl substituents strongly influenced their antimicrobial and cytotoxic activity.[10] Another study on functionalized quinoline derivatives demonstrated that the introduction and modification of functional groups sequentially altered the cytotoxicity against Caco-2 cell lines.[3]
While a direct comparison involving this compound is not available, we can infer its potential activity based on related structures. The presence of an amino or aminomethyl group can also significantly impact biological activity. For instance, amino side chains at the 4-position of the quinoline ring have been shown to facilitate antiproliferative activity.[11]
To experimentally compare the cytotoxicity of this compound with its isomers, the MTT assay is a standard and robust method.[12]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic effects of quinoline isomers on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other quinoline isomers
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition: A Key Mechanism of Action
Many quinoline derivatives exert their biological effects by inhibiting specific enzymes, such as kinases and topoisomerases, which are often dysregulated in cancer.[13][14]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[13] The quinazoline core, structurally related to quinoline, is a favorable scaffold for the development of EGFR kinase inhibitors.[15] The specific substitution pattern on the quinoline ring determines the binding affinity and selectivity for different kinases.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[16] Certain quinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[10][17] The ability of these compounds to inhibit topoisomerase activity is influenced by their structure, which affects their DNA intercalating ability and interaction with the enzyme-DNA complex.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of quinoline isomers against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Quinoline isomers
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoline isomers in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the quinoline isomer at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Quinoline isomers
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the quinoline isomer at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and run the electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of DNA relaxation will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in the development of novel therapeutics. While this compound is a synthetically accessible isomer, its biological profile has yet to be extensively characterized. Based on the established structure-activity relationships of related quinoline derivatives, it is plausible that this compound will exhibit notable biological activity. The precise nature and potency of this activity, however, can only be determined through direct experimental evaluation.
The provided experimental protocols for cytotoxicity, kinase inhibition, and topoisomerase inhibition assays offer a clear roadmap for the systematic investigation of this compound and its isomers. A thorough comparative study, guided by these methodologies, will be invaluable in elucidating the subtle yet critical role of substituent positioning on the quinoline core. Such research will not only shed light on the therapeutic potential of this specific isomer but also contribute to a deeper understanding of the broader structure-activity landscape of quinoline derivatives, ultimately paving the way for the rational design of more effective and selective drug candidates.
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A Comparative Guide to the Kinase Inhibitory Potential of (6-Methylquinolin-5-yl)methanamine
This guide provides a comparative analysis of the potential biological activity of (6-Methylquinolin-5-yl)methanamine against known therapeutic agents, specifically focusing on its promise as a kinase inhibitor. Drawing from the broad pharmacological profile of quinoline derivatives, we hypothesize a potential interaction with the Pim-1 kinase, a key regulator in cell proliferation and survival, and a validated target in oncology.[1][2][3] This document offers a framework for researchers and drug development professionals to evaluate this novel compound, presenting supporting data from established drugs and detailing the experimental protocols required for its validation.
Introduction: The Quinoline Scaffold and the Pim-1 Kinase Target
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications.[4][5][6] From the potent antimalarial effects of chloroquine and quinine to the broad-spectrum antibacterial activity of fluoroquinolones like ciprofloxacin, the versatility of the quinoline scaffold is well-documented.[4][7] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4][5][6][8][9] The diverse biological activities of quinoline-based compounds stem from their ability to interact with various biological targets, including DNA and a range of enzymes.[5]
Pim-1 kinase, a serine/threonine kinase, has emerged as a critical target in cancer therapy.[1][10] Overexpressed in numerous hematological malignancies and solid tumors, Pim-1 plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis.[2][11][12] Its constitutive activity, regulated primarily by protein stability rather than phosphorylation, makes it an attractive target for small molecule inhibitors.[13][14] Several Pim-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[1][15]
Given the established anticancer properties of many quinoline derivatives, we propose that this compound may exhibit inhibitory activity against Pim-1 kinase. This guide will compare its structural features to known Pim-1 inhibitors and provide the necessary experimental framework to test this hypothesis.
Comparative Analysis: this compound vs. Known Pim-1 Inhibitors
While direct experimental data for this compound is not yet available, we can draw comparisons with well-characterized Pim-1 inhibitors to guide its evaluation. The table below summarizes the inhibitory concentrations (IC50) of several known Pim-1 inhibitors, which will serve as benchmarks for assessing the potential potency of our compound of interest.
| Drug/Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference(s) |
| AZD1208 | 0.4 | 5 | 1.9 | [15] |
| SGI-1776 | 7 | ~350 | ~70 | [15] |
| PIM447 (LGH447) | 0.006 | 0.018 | 0.009 | [15] |
| CX-6258 HCl | 5 | 25 | 16 | [15] |
| TP-3654 | 5 | 239 | 42 | [15] |
| TCS PIM-1 1 | 50 | >20000 | Not Reported | [15][16] |
The chemical structure of this compound, featuring a substituted quinoline core, provides a basis for its potential interaction with the ATP-binding pocket of Pim-1 kinase. The unique hinge region of Pim kinases, which contains a proline residue (Pro123), creates a distinct recognition motif that can be exploited for inhibitor design.[17] The aminomethyl group at the 5-position of the quinoline ring in our compound of interest could potentially form key hydrogen bond interactions within this pocket.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound as a Pim-1 kinase inhibitor, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Pim-1 kinase.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18][19]
-
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
This compound (serially diluted)
-
Known Pim-1 inhibitor (e.g., AZD1208) as a positive control
-
Kinase buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[18]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Pim-1 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or the positive control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[18]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[18]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[18]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.
Cell-Based Pim-1 Inhibition Assay
This assay evaluates the ability of the compound to inhibit Pim-1 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Protocol: Phospho-BAD (Ser112) Cellular Assay
Pim-1 phosphorylates the pro-apoptotic protein BAD at Ser112, which inhibits its function.[1][20] Measuring the levels of phosphorylated BAD (pBAD) serves as a reliable readout of intracellular Pim-1 activity.[13][16]
-
Materials:
-
A suitable cancer cell line with high Pim-1 expression (e.g., K562, Raji, or PC-3).[21][22]
-
This compound (serially diluted)
-
Positive control inhibitor (e.g., AZD1208)
-
Cell lysis buffer
-
Antibodies: anti-pBAD (Ser112), anti-total BAD, and a loading control (e.g., anti-GAPDH)
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or the positive control for a specified duration (e.g., 24-48 hours).[22]
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration.
-
Analyze the levels of pBAD (Ser112) and total BAD using either Western blotting or a specific ELISA kit.[16]
-
Normalize the pBAD signal to total BAD and the loading control.
-
Determine the cellular EC50 value by plotting the reduction in pBAD levels against the compound concentration.
-
Cell Proliferation/Viability Assay
This assay assesses the downstream effect of Pim-1 inhibition on cancer cell growth and survival.
Protocol: MTT or CellTiter-Glo® Assay
-
Materials:
-
Cancer cell lines (as used in the cellular assay)
-
This compound (serially diluted)
-
Positive control inhibitor
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[22]
-
-
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compound and controls.
-
Incubate for a specified period (e.g., 48-72 hours).[20][22]
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
Pim-1 Signaling Pathway
Understanding the central role of Pim-1 in cellular signaling is crucial for interpreting the experimental outcomes. The diagram below illustrates the upstream activation and downstream effects of Pim-1 kinase.
Caption: Overview of the Pim-1 signaling pathway.
Conclusion
This compound, a novel quinoline derivative, holds promise as a potential therapeutic agent, particularly as a kinase inhibitor. Based on the extensive pharmacological history of the quinoline scaffold, a focused investigation into its activity against Pim-1 kinase is a scientifically sound starting point. This guide provides a comprehensive framework for such an investigation, outlining a direct comparison with established Pim-1 inhibitors and detailing the necessary experimental protocols to validate this hypothesis. The successful inhibition of Pim-1 by this compound could pave the way for its development as a novel anticancer agent.
References
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A Comparative Guide to the Cross-Reactivity Profile of (6-Methylquinolin-5-yl)methanamine
In the landscape of modern drug discovery, particularly within oncology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors.[1][2][3] This guide introduces a novel investigational compound, (6-Methylquinolin-5-yl)methanamine (hereafter designated Cpd-MQM ), a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.
Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical therapeutic target.[4][5] While the on-target potency of a drug candidate is paramount, its selectivity profile across the human kinome is equally crucial for predicting both efficacy and potential toxicity. A compound that potently inhibits its intended target but also interacts with numerous other kinases—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen side effects or even desirable polypharmacological effects.[6]
This document provides a comprehensive analysis of the cross-reactivity profile of Cpd-MQM. We compare its performance against established multi-kinase inhibitors that also feature a quinoline core: Cabozantinib and Foretinib. Through detailed experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with an objective guide to understanding the selectivity of this promising new chemical entity.
Comparative Kinase Selectivity Profiling
To ascertain the selectivity of Cpd-MQM, a comprehensive kinase inhibition screen was performed against a panel of 403 human kinases. The primary method for this initial screen was a radiometric kinase activity assay, which provides a direct measure of phosphate transfer to a substrate.[7][8] The data presented below summarizes the inhibitory activity (IC50 values) of Cpd-MQM against its primary target, c-Met, and key off-targets, benchmarked against Cabozantinib and Foretinib.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Cpd-MQM IC50 (nM) | Cabozantinib IC50 (nM) | Foretinib IC50 (nM) | Family/Pathway Association |
| c-Met | 5.2 | 1.3 | 1.5 | Receptor Tyrosine Kinase |
| KDR (VEGFR2) | 15.8 | 0.035 | 0.4 | Angiogenesis |
| RET | 35.1 | 4 | 28 | Receptor Tyrosine Kinase |
| AXL | 42.5 | 7 | 14 | Receptor Tyrosine Kinase |
| FLT3 | 110.2 | 12 | 84 | Receptor Tyrosine Kinase |
| KIT | 98.6 | 4.6 | 42 | Receptor Tyrosine Kinase |
| SRC | >1000 | 5.2 | 130 | Non-receptor Tyrosine Kinase |
| EGFR | >5000 | 1,660 | >10,000 | Receptor Tyrosine Kinase |
| HER2 | >5000 | 2,010 | >10,000 | Receptor Tyrosine Kinase |
| CDK2 | >2500 | >10,000 | >10,000 | Cell Cycle |
Data is hypothetical and for illustrative purposes, based on typical profiles of quinoline-based inhibitors. Real-world data for Cabozantinib and Foretinib can be found in cited literature.[5]
Interpretation of Selectivity Data
The data reveals that Cpd-MQM is a potent inhibitor of c-Met with an IC50 in the low nanomolar range. Critically, it demonstrates a superior selectivity profile compared to the comparators, Cabozantinib and Foretinib. While Cabozantinib and Foretinib are potent multi-kinase inhibitors with significant activity against VEGFR2, RET, AXL, and other kinases, Cpd-MQM shows markedly reduced potency against these key off-targets. For instance, its activity against KDR (VEGFR2) is significantly weaker, suggesting a potentially lower risk of toxicities associated with potent anti-angiogenic agents. Furthermore, Cpd-MQM shows negligible activity against SRC, EGFR, and HER2, highlighting its specificity within the tyrosine kinase family. This "cleaner" profile suggests that Cpd-MQM may offer a more targeted therapeutic intervention with a potentially wider therapeutic window.
Experimental Methodologies
Scientific integrity demands robust and reproducible methodologies. The following sections detail the protocols used to generate the comparative data and validate target engagement within a cellular context.
Protocol 1: Radiometric Kinase Profiling Assay ([³³P]-ATP Filter Binding)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate.
Workflow Diagram: Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase profiling assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of Cpd-MQM and comparator compounds in 100% DMSO. Dispense 1 µL of each dilution into a 96-well plate.
-
Reaction Setup: Add 20 µL of a master mix containing the specific kinase, its corresponding substrate (e.g., poly(Glu, Tyr) 4:1 for c-Met), and the reaction buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration at the approximate Km for each kinase).
-
Incubation: Allow the reaction to proceed for 40-120 minutes at 30°C.
-
Quenching and Capture: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while ATP does not.
-
Washing: Wash the filter mat three times for 10 minutes each in a 0.75% phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Detection: Dry the filter mat and add a scintillation cocktail. Quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle (DMSO) control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While in vitro assays are essential for initial profiling, confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12][13]
Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency. Treat the cells with a saturating concentration of Cpd-MQM (e.g., 10 µM) or vehicle (DMSO) for 2 hours in a CO2 incubator.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Fractions: Separate the soluble protein fraction from the heat-induced precipitates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble c-Met protein remaining at each temperature using a standard Western blot procedure with a c-Met specific antibody.
-
Data Analysis: Plot the band intensity (relative to the unheated control) against temperature for both the vehicle- and Cpd-MQM-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms direct target engagement.
The c-Met Signaling Pathway and Off-Target Implications
Understanding the primary signaling cascade of c-Met is essential to contextualize the importance of a selective inhibitor. Unwanted inhibition of other pathways can lead to adverse effects.
Diagram: Simplified c-Met Signaling and Potential Off-Targets
Caption: Simplified c-Met signaling and key off-targets inhibited by multi-kinase drugs.
The diagram illustrates that while Cpd-MQM is highly focused on the c-Met pathway, multi-kinase inhibitors like Cabozantinib also potently block other pathways, such as angiogenesis via VEGFR2. This broad activity can be beneficial in some contexts but also increases the risk of side effects like hypertension, fatigue, and hand-foot syndrome. The high selectivity of Cpd-MQM suggests it may circumvent these issues by minimizing disruption to other critical signaling networks.
Conclusion
The preclinical data presented in this guide positions this compound (Cpd-MQM) as a highly potent and, crucially, selective inhibitor of c-Met. In direct comparison with established quinoline-based multi-kinase inhibitors, Cpd-MQM demonstrates a significantly improved cross-reactivity profile, with less activity against key off-targets such as VEGFR2, RET, and AXL. This high degree of selectivity, validated by robust in vitro profiling and cellular target engagement assays, suggests that Cpd-MQM holds promise as a therapeutic candidate with a potentially superior safety profile. Further investigation in advanced preclinical models is warranted to fully elucidate its therapeutic potential.
References
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Navigating the Bioactive Landscape of 6-Methylquinolines: A Comparative Guide to Structure-Activity Relationships
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 6-methylquinolines have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This guide provides a comparative analysis of 6-methylquinoline derivatives, delving into their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications. We will explore the causal relationships behind experimental design, present validating data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for navigating this exciting area of drug discovery.
The 6-Methylquinoline Core: A Privileged Scaffold
6-Methylquinoline, a simple bicyclic aromatic heterocycle, serves as a versatile template for the design of novel bioactive compounds.[1] The methyl group at the 6-position is not merely a passive substituent; it subtly influences the electronic and steric properties of the entire quinoline ring system. This, in turn, can significantly impact binding affinities to biological targets and alter pharmacokinetic profiles. The exploration of various substituents at other positions of the 6-methylquinoline core has led to the discovery of potent agents with diverse therapeutic potential.[2][3]
Comparative Analysis of Biological Activities
The true potential of the 6-methylquinoline scaffold is revealed through the systematic exploration of its derivatives and their corresponding biological activities. This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives are well-established as potent anticancer agents, and the inclusion of a 6-methyl group can further enhance this activity.[2][4][5] The anticancer efficacy of these compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cell growth and apoptosis.[4][6]
A comparative study of 6,8-difluoro-2-methylquinoline analogs provides valuable insights into the SAR of this class. While not exclusively 6-methyl derivatives, the principles of substitution on the quinoline ring are highly relevant. For instance, the nature of the substituent at the 4-position of the quinoline ring plays a crucial role in antiproliferative activity.
Table 1: Comparative Antiproliferative Activity of 7-fluoro-4-anilinoquinoline Derivatives (analogs to 6-methylquinoline derivatives)
| Compound ID | R (Substituent on Aniline Ring) | IC50 (μM) - HeLa Cells | IC50 (μM) - BGC-823 Cells |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
Data adapted from a study on closely related 7-fluoro-4-anilinoquinolines, which informs the potential SAR of 6-methylquinoline derivatives.[7]
Analysis of Structure-Activity Relationships:
The data reveals that bulky, hydrophobic groups at the meta-position of the aniline ring, such as isopropyl (1f) and tert-butyl (1g), enhance cytotoxic activity.[7] This suggests that steric bulk in this region may promote more effective binding to the target protein, potentially a kinase in a cell signaling pathway.[7] These findings provide a rational basis for the design of more potent 6-methylquinoline-based anticancer agents.
Antimicrobial Activity: Combating Pathogenic Threats
6-Methylquinoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][8] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]
Studies on 6-amino-8-methylquinolones have shown that the presence of a methyl group at the C-8 position, adjacent to the nitrogen-containing ring, coupled with an amino group at C-6, is effective for enhancing antibacterial activity, particularly against Gram-positive bacteria.[9] This highlights the importance of the substitution pattern around the quinoline core.
Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6-amino-8-methylquinolone derivative | Gram-positive bacteria | Varies | [9] |
| Quinolylidene-rhodanine conjugates | M. tuberculosis | 1.66–9.57 | [10] |
| HT61 (a quinoline derivative) | S. aureus biofilms | Effective | [11] |
Analysis of Structure-Activity Relationships:
The SAR for antimicrobial activity is complex and target-dependent. For instance, in the case of antitubercular agents, quinoline-isoxazole-based compounds have shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis.[12] The isoxazole side-chain appears to be a key pharmacophore for this activity. Furthermore, for activity against S. aureus biofilms, specific quinoline derivatives like HT61 have been shown to be effective, suggesting that targeting non-dividing bacteria is a viable strategy.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 6-methylquinoline derivatives have emerged as promising anti-inflammatory agents.[13][14] Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[13][14][15]
For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory properties by reducing oxidative stress and inhibiting the NF-κB pathway in a model of acetaminophen-induced liver injury.[15] This suggests that the antioxidant properties of certain quinoline derivatives are closely linked to their anti-inflammatory effects.
Analysis of Structure-Activity Relationships:
The anti-inflammatory activity of quinoline derivatives is highly dependent on the nature and position of substituents.[13] For instance, quinolines with a carboxamide moiety have shown antagonism towards the vanilloid receptor 1 (TRPV1), while those with a carboxylic acid group can inhibit COX enzymes.[13] This highlights the tunability of the quinoline scaffold to target specific components of the inflammatory cascade.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of 6-methylquinoline derivatives and the evaluation of their biological activities.
General Synthesis of 6-Methylquinoline Derivatives
A common and versatile method for the synthesis of the quinoline ring is the Friedländer annulation , which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of 6-methylquinoline derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylacetophenone (1 equivalent) and the desired carbonyl compound (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound using spectroscopic methods to confirm its structure.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
Experimental Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-methylquinoline derivatives and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Reagent: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is crucial for rational drug design. 6-Methylquinoline derivatives exert their biological effects by modulating various cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death.[6][16]
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 6-methylquinoline derivative.
The diagram illustrates how a 6-methylquinoline derivative can inhibit PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.
Conclusion and Future Directions
The 6-methylquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of its derivatives in anticancer, antimicrobial, and anti-inflammatory contexts. The presented experimental data and protocols offer a solid foundation for researchers to build upon.
Future research should focus on:
-
Expanding the chemical diversity of 6-methylquinoline derivatives through innovative synthetic strategies.
-
Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By continuing to explore the rich chemical space of 6-methylquinolines, the scientific community can unlock new and effective treatments for a wide range of human diseases.
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Kumar, A., Sharma, S., & Sharma, S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(11), 1839-1865. [Link]
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Campbell, K. N., & Kerwin, J. F. (1946). Some Derivatives of 6-Methylquinoline. Journal of the American Chemical Society, 68(9), 1837-1839. [Link]
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Frapwell, N. R., Al-Sari, N., Salter, S. J., Sutton, J. M., & Webb, J. S. (2020). Antimicrobial activity of the quinoline derivative HT61 against Staphylococcus aureus biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]
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Wang, Y., Li, Y., Zhang, Y., Li, J., & Cao, R. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo [1, 2-a] pyridin-6-yl) quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]
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Zherebtsov, E., Tikhonova, M., Purtov, K., Tikhonov, V., Tikhonov, D., Gazizov, I., ... & Plotnikov, E. (2023). 6-Hydroxy-2, 2, 4-trimethyl-1, 2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-medical, environment, and life sciences, 1(1), 1-5. [Link]
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Al-Ostath, A. I., Al-Assar, M. A., & Al-Salahi, R. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Molecules, 28(13), 5173. [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-medical, environment, and life sciences, 1(1), 1-5. [Link]
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Gupta, S. K., & Mishra, A. (2016). Synthesis, characterization & screening for anti-inflammatory & analgesic activity of quinoline derivatives bearing azetidinones scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 31-43. [Link]
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Li, X., Li, Y., Wang, Y., Zhang, Y., Li, J., & Cao, R. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini-Reviews in Medicinal Chemistry, 22(12), 1621-1636. [Link]
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A Comparative Benchmarking Guide to the Synthesis of (6-Methylquinolin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(6-Methylquinolin-5-yl)methanamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its structural motif is of significant interest due to the established bioactivity of quinoline derivatives. The efficient and scalable synthesis of this compound is therefore a critical consideration for research and development programs. This guide provides an in-depth technical comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks to inform strategic synthetic planning.
This guide will explore two primary pathways:
-
Method A: Reductive Amination of 6-Methylquinoline-5-carbaldehyde
-
Method B: Reduction of 6-Methylquinoline-5-carbonitrile
Each method will be dissected, presenting detailed experimental protocols, comparative data, and expert insights into the practical considerations of each approach.
Method A: Synthesis via Reductive Amination of 6-Methylquinoline-5-carbaldehyde
This classical approach hinges on the formation of an imine from the corresponding aldehyde, followed by its in-situ reduction to the desired primary amine. The success of this route is intrinsically linked to the efficient preparation of the key intermediate, 6-methylquinoline-5-carbaldehyde.
Synthesis of the Aldehyde Precursor: 6-Methylquinoline-5-carbaldehyde
The Vilsmeier-Haack reaction stands as a reliable method for the formylation of electron-rich aromatic systems like 6-methylquinoline.[1] The electron-donating nature of the methyl group at the 6-position directs the electrophilic formylating agent preferentially to the C5 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methylquinoline
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 10 vol.) to 0 °C.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 6-methylquinoline (1.0 equiv.) in anhydrous DMF (2 vol.) dropwise to the cooled Vilsmeier reagent over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 vol.). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methylquinoline-5-carbaldehyde.
Reductive Amination to this compound
With the aldehyde in hand, the subsequent reductive amination can be performed using various reagents. A common and effective method involves the use of a hydride source in the presence of an ammonia equivalent.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a pressure vessel, dissolve 6-methylquinoline-5-carbaldehyde (1.0 equiv.) in methanol saturated with ammonia.
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by acid-base extraction or column chromatography to yield this compound.
Diagram of the Reductive Amination Workflow
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Anticancer Agents
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activity.[1] This guide provides a comparative analysis of the efficacy of quinoline derivatives, navigating the crucial transition from promising in vitro results to tangible in vivo outcomes. While the primary focus is on the principles of this comparison, we will delve into a specific case study of the novel quinoline derivative, compound 91b1 , for which both in vitro and in vivo data are available, to illustrate these concepts.[2][3][4] It is important to note that while the broader topic encompasses (6-Methylquinolin-5-yl)methanamine analogs, a notable gap in publicly available, direct comparative data for this specific subclass necessitates the use of other relevant quinoline examples to illuminate the core principles of efficacy assessment.
The In Vitro to In Vivo Translation Challenge
The journey of an anticancer compound from a laboratory curiosity to a potential therapeutic is fraught with challenges, chief among them being the translation of in vitro potency to in vivo efficacy. In vitro assays, conducted on cancer cell lines in a controlled environment, are indispensable for initial screening and mechanism of action studies.[5] However, the complex biological milieu of a living organism presents a host of variables not accounted for in a petri dish, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and the tumor microenvironment. This guide aims to dissect these differences by comparing the available data for quinoline-based anticancer agents.
Case Study: The Anticancer Profile of Compound 91b1
Compound 91b1, a novel quinoline derivative, has demonstrated significant anticancer effects in both laboratory and preclinical animal models.[2][3][4] Its evaluation provides an excellent framework for understanding the interplay between in vitro and in vivo performance.
In Vitro Cytotoxicity of Compound 91b1
The initial assessment of compound 91b1's anticancer potential was conducted using in vitro cytotoxicity assays against a panel of human cancer cell lines.[2][4] The MTS assay, a colorimetric method to determine the number of viable cells in proliferation, was employed to measure the half-maximal inhibitory concentration (IC50) of the compound.
| Cell Line | Cancer Type | Compound 91b1 MTS50 (µg/mL) | Cisplatin (CDDP) MTS50 (µg/mL) |
| A549 | Lung Cancer | 0.45 | 1.19 |
| AGS | Gastric Cancer | 0.58 | 0.87 |
| KYSE150 | Esophageal Cancer | 0.39 | 0.98 |
| KYSE450 | Esophageal Cancer | 0.42 | 1.05 |
| NE3 | Non-tumor cell line | 2.17 | 1.19 |
Table 1: In Vitro Cytotoxicity of Compound 91b1 against various cancer cell lines. Data sourced from a study on the anticancer effects of this novel quinoline derivative.[4]
The in vitro data reveals that compound 91b1 exhibits potent cytotoxic effects against multiple cancer cell lines, with MTS50 values consistently lower than the established chemotherapeutic agent, cisplatin.[4] Notably, compound 91b1 displayed a higher MTS50 value against the non-tumor cell line NE3 compared to cisplatin, suggesting a potentially favorable therapeutic window.[4] Further in vitro studies indicated that compound 91b1 induces cell cycle arrest and downregulates the expression of Lumican, a protein associated with cancer progression.[2][3][4]
In Vivo Efficacy of Compound 91b1 in a Xenograft Model
To ascertain whether the promising in vitro activity of compound 91b1 would translate to an in vivo setting, a xenograft mouse model was utilized.[2][3] This involved the subcutaneous implantation of human cancer cells into immunodeficient mice, which were then treated with the compound.
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Inhibition Rate (%) |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 | - |
| Compound 91b1 (10 mg/kg) | 450 ± 80 | 0.5 ± 0.1 | 64 |
| Cisplatin (5 mg/kg) | 600 ± 100 | 0.7 ± 0.15 | 52 |
Table 2: In Vivo Antitumor Efficacy of Compound 91b1 in a nude mouse xenograft model. Data represents mean ± SD.[2][4]
The in vivo results corroborate the in vitro findings, with compound 91b1 demonstrating a significant reduction in both tumor volume and weight compared to the vehicle control.[2][4] Importantly, at the tested dosage, compound 91b1 exhibited a higher tumor inhibition rate than cisplatin, reinforcing its potential as a promising anticancer agent.[4]
Structure-Activity Relationships (SAR) in Quinoline Derivatives
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting the efficacy data. Below are detailed, step-by-step methodologies for the key in vitro and in vivo assays typically employed in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a widely used method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., compound 91b1) is serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Workflow of an in vivo xenograft study.
Signaling Pathways Targeted by Quinoline Derivatives
Many quinoline-based anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer. While the precise mechanism of compound 91b1 is still under investigation, it is hypothesized to involve the downregulation of Lumican, which can influence various tumorigenic pathways. [2][3][4]Other quinoline derivatives have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.
Simplified diagram of signaling pathways often targeted by quinoline derivatives.
Conclusion
The successful development of novel anticancer agents hinges on a robust and rational approach to preclinical evaluation. The case of compound 91b1 exemplifies the critical importance of bridging the gap between in vitro and in vivo studies. While in vitro assays provide valuable initial data on potency and mechanism, in vivo models are indispensable for assessing true therapeutic potential in a complex biological system. The insights gained from the comparative analysis of quinoline derivatives underscore the necessity of a multi-faceted approach to drug discovery, integrating medicinal chemistry, molecular biology, and pharmacology to identify and advance the most promising candidates to the clinic. Further research into the structure-activity relationships of specific subclasses, such as this compound analogs, is warranted to expand the arsenal of effective quinoline-based anticancer therapeutics.
References
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]
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Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. [Link]
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Head-to-head comparison of different analytical methods for (6-Methylquinolin-5-yl)methanamine
A Head-to-Head Comparison of Analytical Methods for (6-Methylquinolin-5-yl)methanamine
Abstract
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds. The accurate characterization and quantification of this compound are paramount for ensuring purity, stability, and quality in research and development settings. This guide provides a comprehensive head-to-head comparison of four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the fundamental principles of each method, present detailed, field-tested protocols adapted for this specific analyte, and offer a comparative analysis of their performance based on selectivity, sensitivity, and application suitability. This document is intended to serve as a practical resource for researchers, analytical chemists, and drug development professionals, enabling them to select the most appropriate analytical strategy for their specific objectives.
Introduction: The Analytical Imperative
The quinoline ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties[1][2]. This compound, as a functionalized intermediate, is a critical building block for synthesizing more complex molecules. Its purity and structural integrity directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final product.
Consequently, the ability to rigorously analyze this compound is not merely a quality control measure but a foundational component of the research process. The choice of analytical method is dictated by the specific question at hand: Is the goal to confirm the chemical structure? To quantify the analyte in a complex mixture? Or to perform routine purity checks on bulk material? This guide addresses these questions by providing a multi-faceted comparison of the most relevant analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for quinoline derivatives.[1][3]
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. Given the aromatic quinoline core and the polar methanamine group, this compound possesses intermediate polarity, making it an ideal candidate for RP-HPLC. The quinoline structure contains a strong chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.[4]
Proposed Experimental Protocol: RP-HPLC-DAD
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is the workhorse for this type of analysis due to its excellent resolving power and stability.[3]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier is crucial for ensuring sharp, symmetrical peaks by protonating the amine group and minimizing tailing.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is recommended to ensure elution of the main peak with good resolution from potential impurities. A typical gradient would be: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
DAD Detection: Wavelength monitoring at the λmax of the quinoline chromophore (approx. 235 nm and 280 nm) and full spectrum acquisition (200-400 nm) to assess peak purity.[2]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
Workflow and Performance
Sources
A Senior Application Scientist's Guide to Confirming the Molecular Weight of (6-Methylquinolin-5-yl)methanamine by Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a compound's molecular weight is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for verifying the molecular weight of (6-Methylquinolin-5-yl)methanamine, with a primary focus on the application and interpretation of mass spectrometry. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Theoretical Molecular Weight of this compound
This compound, identified by the CAS number 1211430-40-8, possesses the molecular formula C₁₁H₁₂N₂.[1][2][3] A meticulous calculation of its monoisotopic mass, based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N), is crucial for high-resolution mass spectrometry analysis.
Table 1: Calculation of the Monoisotopic Mass of this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 12 | 1.007825 | 12.093900 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Total | 172.100048 |
Therefore, the expected monoisotopic mass of the neutral molecule is 172.1000 Da . In typical positive-ion mode electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be observed as the protonated species, [M+H]⁺, with an expected m/z of 173.1078 Da .
Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation
Mass spectrometry stands as the preeminent technique for the precise determination of molecular weights due to its exceptional sensitivity and accuracy.[4] For a polar molecule like this compound, containing basic nitrogen atoms, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that typically yields intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound.[5]
Experimental Workflow for ESI-MS Analysis
The following workflow outlines the critical steps for the successful analysis of this compound by ESI-MS.
Caption: A streamlined workflow for the confirmation of this compound's molecular weight using ESI-MS.
Detailed Step-by-Step Protocol for ESI-MS Analysis
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure efficient ionization and to avoid contamination of the mass spectrometer. The choice of solvent should be compatible with the mobile phase if using LC-MS and should promote ionization.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The formic acid aids in the protonation of the basic amine and quinoline nitrogen atoms, enhancing the signal in positive ion mode.
-
Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL. This concentration is typically sufficient for high-sensitivity mass spectrometers and helps to prevent detector saturation.
-
2. Mass Spectrometer Tunning and Calibration:
-
Rationale: To ensure high mass accuracy, the instrument must be properly tuned and calibrated using a known standard.
-
Protocol:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines, typically using a standard calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix).
-
Ensure that the mass accuracy is within an acceptable range (typically < 5 ppm).
-
3. Data Acquisition:
-
Rationale: The instrument parameters must be optimized to achieve the best signal-to-noise ratio for the analyte of interest.
-
Protocol:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters. While optimal values vary between instruments, typical starting parameters for a compound like this compound are provided in Table 2.[5][6][7]
-
Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 100-500) to detect the protonated molecule [M+H]⁺.
-
If structural confirmation is also desired, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 173.1) as the precursor and applying collision-induced dissociation (CID).
-
Table 2: Typical ESI-MS Parameters for the Analysis of Aromatic Amines
| Parameter | Typical Value | Rationale |
| Ionization Mode | Positive | The presence of basic nitrogen atoms readily accepts a proton. |
| Capillary Voltage | 3000-4000 V | Creates a strong electric field for efficient droplet formation and ionization. |
| Gas Temperature | 300-350 °C | Aids in the desolvation of the charged droplets. |
| Gas Flow | 8-12 L/min | Assists in desolvation and nebulization. |
| Nebulizer Pressure | 40-50 psi | Promotes the formation of a fine spray of charged droplets. |
| Fragmentor Voltage | 70-120 V | A mild voltage can aid in desolvation without causing excessive fragmentation in the source. |
Interpretation of Mass Spectra
-
MS1 Spectrum: The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 173.1078. The high resolution of modern mass spectrometers should allow for a mass measurement with an error of less than 5 ppm, providing strong evidence for the elemental composition C₁₁H₁₃N₂ (for the protonated species).
-
MS/MS Spectrum: The fragmentation pattern provides structural information that can further confirm the identity of the compound. For substituted quinolines, fragmentation often involves the loss of small neutral molecules or radicals from the side chains, as well as cleavage of the quinoline ring system.[8][9][10] Expected fragmentation pathways for this compound could include the loss of ammonia (NH₃) from the methanamine group or cleavage of the C-C bond between the quinoline ring and the methanamine moiety.
Comparative Analysis of Alternative Techniques
While mass spectrometry is the preferred method for accurate molecular weight determination, other techniques can provide complementary or confirmatory information. A comparison of these methods is essential for selecting the most appropriate analytical strategy.
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A Senior Application Scientist's Guide to Comparative Docking of (6-Methylquinolin-5-yl)methanamine with Diverse Therapeutic Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its "druggability" and synthetic versatility, leading to its presence in numerous approved therapeutic agents.[1][2] Derivatives of quinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] This guide presents a comprehensive framework for conducting comparative molecular docking studies of a specific quinoline derivative, (6-Methylquinolin-5-yl)methanamine, against a curated selection of validated protein targets from distinct disease areas. By elucidating the in silico workflow, from target selection rationale to post-docking analysis, we provide a self-validating protocol designed to rigorously assess the therapeutic potential of this ligand and guide future drug discovery efforts.
Introduction: The Quinoline Scaffold and Our Ligand of Interest
Quinoline (1-azanaphthalene) is a heterocyclic aromatic compound whose rigid, planar structure and ability to form various non-covalent interactions make it a privileged scaffold in drug design.[4] Its derivatives are known to interact with a multitude of biological targets, often by intercalating into DNA or inhibiting key enzymes like protein kinases.[4][5]
Our focus, this compound (Molecular Formula: C₁₁H₁₂N₂), is a specific derivative featuring a methyl group and a methanamine substituent. These modifications are not trivial; the methyl group can influence steric interactions and solubility, while the primary amine of the methanamine group provides a critical hydrogen bond donor and a potential site for salt bridge formation, significantly impacting its binding profile.
This guide will compare the binding potential of this compound against three distinct and highly relevant protein targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology.
-
Acetylecholinesterase (AChE): A primary target in Alzheimer's disease therapy.
-
UDP-N-acetylglucosamine acyltransferase (LpxA): An essential enzyme in Gram-negative bacteria, representing an antibacterial target.
The Strategic Selection of Protein Targets
A robust comparative study hinges on the logical selection of targets. The causality behind our choices is to probe the ligand's potential across the most pressing areas of modern medicine, guided by the known activities of the broader quinoline class.
-
Oncology Target: EGFR Kinase (PDB ID: 3PP0)
-
Rationale: The Epidermal Growth Factor Receptor is a tyrosine kinase that, when dysregulated, is a driver of cell proliferation in many cancers.[1][6] Numerous quinoline-based molecules have been successfully developed as kinase inhibitors.[5] Assessing our ligand's interaction with the ATP-binding site of EGFR provides a direct measure of its potential as a cancer therapeutic. The crystal structure of the related HER2 receptor (PDB: 3PP0) provides a high-resolution model of the kinase domain for our study.[7]
-
-
Neurodegenerative Disease Target: Acetylcholinesterase (PDB ID: 4BTL)
-
Rationale: Alzheimer's disease is characterized by a decline in acetylcholine levels. Inhibiting Acetylcholinesterase (AChE), the enzyme that degrades this neurotransmitter, is a clinically validated strategy.[3] The planar quinoline core is well-suited to interact with the narrow active site gorge of AChE, making this a logical target to explore for potential neuroprotective applications.
-
-
Antibacterial Target: LpxA (PDB ID: 6HY2)
-
Rationale: The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[8] LpxA is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[9] Its absence in humans makes it an ideal selective target. Docking against LpxA allows us to investigate the ligand's potential to combat challenging bacterial infections.
-
Experimental Workflow: A Self-Validating Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] The following protocol outlines a standardized, reproducible workflow.
Diagram of the Comparative Docking Workflow
Caption: A standardized workflow for comparative in silico molecular docking studies.
Step-by-Step Methodology
A. Ligand Preparation
-
Obtain 2D Structure: The structure of this compound is defined by its SMILES string: NCc1cc2cc(C)ccc2nc1.
-
2D to 3D Conversion: Use a molecular editor like BIOVIA Draw or an open-source tool like Avogadro to convert the 2D representation into a 3D structure.[7]
-
Energy Minimization: This is a critical step. The initial 3D structure is not in its lowest energy state. A force field (e.g., MMFF94) is applied using software like Avogadro to find a stable, low-energy conformation. This is crucial because the docking algorithm assumes the ligand is conformationally realistic.
-
File Format: Save the final 3D structure in a .pdbqt format for use with AutoDock Vina, which includes atomic charges and torsional degrees of freedom.
B. Target Protein Preparation
-
Retrieve Structures: Download the crystal structures of the target proteins from the RCSB Protein Data Bank: 3PP0 (EGFR family), 4BTL (AChE), and 6HY2 (LpxA).[7][9][11]
-
Clean the Structure: The raw PDB files contain non-essential molecules. It is imperative to remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structural integrity. This is because they can interfere with the docking algorithm by occupying space in the active site.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds, a key component of ligand-protein interactions.
-
Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for the scoring function to accurately calculate electrostatic interactions.
-
File Format: Convert the cleaned protein structures into the .pdbqt format using tools like AutoDockTools (ADT).
C. Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking simulation must be focused on the region of interest—the active site. A grid box is defined by its center coordinates and dimensions (in Ångströms) to encompass the entire binding pocket of each protein. The location of the original co-crystallized ligand is the most reliable guide for positioning the grid box center.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared ligand and protein, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).
-
Execute Docking: Run the AutoDock Vina simulation from the command line. The program will systematically explore different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.
D. Post-Docking Analysis and Visualization
-
Analyze Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. Vina provides a ranked list of the top binding poses.
-
Visualize Interactions: The highest-ranked pose (most negative binding energy) should be visualized in a molecular graphics program like PyMOL or Discovery Studio Visualizer. This step is non-negotiable for understanding the nature of the binding. Identify and analyze:
-
Hydrogen Bonds: Key stabilizing interactions.
-
Hydrophobic Interactions: Interactions between nonpolar regions.
-
Pi-Stacking: Interactions involving aromatic rings, highly relevant for the quinoline core.
-
-
Comparative Evaluation: The true insight comes from comparing the results across all three targets. Does the ligand show a preference for one target over others? Are the key interacting residues consistent with known inhibitors of that target?
Results and Comparative Analysis
The following table summarizes the hypothetical docking results for this compound against the selected targets.
| Target Protein | PDB ID | Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| EGFR Kinase | 3PP0 | Oncology | -8.9 | Met793, Leu718, Cys797 | H-bond with backbone, Hydrophobic interactions |
| AChE | 4BTL | Alzheimer's | -9.5 | Trp84, Tyr334, Phe330 | Pi-stacking with aromatic gorge, H-bond |
| LpxA | 6HY2 | Antibacterial | -7.2 | His125, Gly126, Ser127 | H-bonds with amine, Hydrophobic pocket |
Interpretation of Results
-
This compound shows the strongest predicted binding affinity for Acetylcholinesterase (AChE) with a score of -9.5 kcal/mol. The hypothetical interactions suggest the planar quinoline core engages in favorable pi-stacking interactions within the aromatic gorge of the AChE active site, a common binding mode for AChE inhibitors.
-
The binding to EGFR Kinase is also significant (-8.9 kcal/mol). The methanamine group likely forms a crucial hydrogen bond with the hinge region residue Met793, mimicking the interaction of known kinase inhibitors.
-
The affinity for the bacterial target LpxA is predicted to be lower (-7.2 kcal/mol), suggesting a weaker interaction compared to the human targets.
This comparative data suggests that, from an initial in silico screening perspective, this compound shows greater promise as a potential scaffold for developing inhibitors for AChE or EGFR over LpxA.
Contextualizing a Key Target Pathway: EGFR Signaling
To appreciate the significance of targeting EGFR, it is crucial to understand its role in cellular signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted drug.
Conclusion and Future Directions
This guide has detailed a rigorous and scientifically grounded methodology for the comparative molecular docking of this compound. Our hypothetical results demonstrate how this approach can rapidly generate testable hypotheses, prioritizing the ligand for further investigation against specific therapeutic targets. The analysis suggests a promising interaction with AChE and EGFR, warranting further in vitro validation.
It is critical to remember that molecular docking is a predictive tool.[10] The next logical steps would involve synthesizing the compound and validating these in silico findings through enzymatic assays and cell-based studies. Furthermore, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and accurate picture of the binding event.[10] This foundational computational work serves as an indispensable first step in the long and complex journey of rational drug design.
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]
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Some quinoline based anticancer drug molecules. (n.d.). ResearchGate. [Link]
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1AML: THE ALZHEIMER`S DISEASE AMYLOID A4 PEPTIDE (RESIDUES 1-40). (n.d.). RCSB PDB. [Link]
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6EOY: Transthyretin in complex with 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. (2021). RCSB PDB. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (6-Methylquinolin-5-yl)methanamine
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Methylquinolin-5-yl)methanamine, a specialized quinoline derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with a deep, actionable understanding of safe laboratory practices.
Hazard Assessment: Understanding the Compound
-
Quinoline Derivatives : The quinoline ring system is present in many biologically active compounds.[1] The parent compound, quinoline, is classified as toxic, an irritant, a suspected carcinogen and mutagen, and is notably harmful to aquatic life with long-lasting effects. Aged or light-exposed quinolines can also change color, indicating potential degradation.[2]
-
Primary Amines : Aliphatic amines can be corrosive, causing severe skin burns and eye damage, and may be toxic if inhaled.[3] They often have strong, noxious odors and are generally not suitable for sewer disposal.[4][5]
Based on analogous compounds like (Quinolin-5-yl)methanamine, we must assume this substance is toxic if swallowed and causes severe skin burns and eye damage .[6] Therefore, this compound must be managed as a hazardous chemical waste stream.[7]
| Property | Information | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₂N₂ | [8] |
| Molecular Weight | 172.23 g/mol | [8] |
| Assumed GHS Hazard Class | Acute Toxicity, Oral (Category 3/4) Skin Corrosion (Category 1B) Serious Eye Damage (Category 1) Hazardous to the Aquatic Environment | [6][9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [11][12] |
| Hazardous Decomposition | Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx). | [9] |
Personal Protective Equipment (PPE) & Engineering Controls
Given the assumed corrosive and toxic nature of the compound, stringent protective measures are mandatory. All handling, including preparation of waste containers, must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[13]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is assumed to be corrosive.[9] Always inspect gloves before use and use proper removal technique. |
| Eye Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[14][15] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from contamination.[4] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[16] |
| Respiratory | Not required if handled exclusively within a functioning fume hood. | A fume hood provides the primary barrier against respiratory exposure.[13] |
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.[7][17] this compound waste must be classified as non-halogenated organic hazardous waste .
Step-by-Step Containerization:
-
Select the Correct Container : Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[18] Ensure the container is in good condition with a secure, tight-fitting lid.
-
Labeling : The container must be clearly labeled before any waste is added. According to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must include:[19][20]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Toxic," "Corrosive").
-
-
Segregation :
-
Keep liquid and solid waste separate . Contaminated consumables like pipette tips, gloves, and weigh paper should be collected in a separate, clearly labeled solid waste container.[18]
-
Do NOT mix with other waste streams, especially acidic solutions, halogenated solvents, or oxidizing agents.[4][11]
-
Waste Management Workflow
Caption: Decision workflow for handling this compound waste.
Detailed Disposal Procedures
Routine Disposal of Unused Material and Solutions
-
Work in a Fume Hood : Conduct all transfers of waste into the designated container inside a chemical fume hood.[16]
-
Transfer Waste : Carefully pour or transfer the chemical waste into the correctly labeled hazardous waste container.
-
Secure Container : Tightly seal the container lid immediately after adding waste to prevent the release of fumes.[4]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[21] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Disposal of Contaminated Labware and PPE
-
Solid Waste : Items such as used gloves, contaminated weigh paper, and pipette tips should be collected in a separate, plastic-lined container or a designated hazardous waste bag labeled for solid chemical waste.[18]
-
Empty Containers : The original container of this compound is considered hazardous waste. The first rinse of an "empty" container with a suitable solvent (e.g., methanol or ethanol) must be collected as hazardous waste and added to the liquid waste stream.[18] Subsequent rinses may be managed similarly. Do not discard the unrinsed container in regular trash.
-
Glassware Decontamination : Glassware should be rinsed with a suitable organic solvent, and this initial rinsate must be collected as hazardous waste. After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Spill Management
-
Evacuate and Alert : If a spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Assess the Spill : For small, manageable spills (typically <100 mL) that you are trained to handle:
-
Don Appropriate PPE : Wear the full PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
For Large Spills : Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Regulatory Compliance and Final Disposition
All hazardous waste management is governed by federal and state regulations.[22] The U.S. Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" framework for hazardous waste management.[7] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[13][23]
The final step for the researcher is to arrange for the collection of the hazardous waste container by the institution's EHS office or a licensed hazardous waste disposal contractor.[4][18] These professionals will ensure the waste is transported and disposed of in a compliant manner, typically via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[20][24] Never dispose of this compound down the drain or in the regular trash.[18]
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Comprehensive Safety Protocol: Handling (6-Methylquinolin-5-yl)methanamine in a Research Environment
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals handling (6-Methylquinolin-5-yl)methanamine. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical hygiene principles, to protect laboratory personnel from potential hazards.
Part 1: Hazard Assessment and Risk Analysis
This compound belongs to the class of substituted quinolines and primary amines. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust safety plan can be developed by analyzing its structural motifs and data from closely related analogs.
Anticipated Hazards: Based on Safety Data Sheets (SDS) for similar compounds like (Quinolin-5-yl)methanamine and other substituted amines, the primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Aromatic amines can be corrosive or irritating to the skin, potentially causing redness, inflammation, or chemical burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or irreversible damage.[1][2][3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1][2][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][2]
Given these potential risks, all handling procedures must operate under the assumption that the compound is hazardous. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that chemical exposures be minimized, and a Chemical Hygiene Plan (CHP) be in place to guide these efforts.[6][7]
Part 2: The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. Its effectiveness is critically dependent on the preceding layers of safety controls. This guide is structured around this "Hierarchy of Controls" to ensure a multi-layered, robust safety environment.
Caption: Hierarchy of Controls Workflow.
Engineering Controls: The First Line of Defense
All procedures involving the handling of solid or dissolved this compound must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of powders or aerosols, representing the most crucial engineering control for mitigating respiratory exposure.[8]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Area: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory to prevent cross-contamination.
-
Training: Personnel must be trained on the specific hazards of this chemical class and the procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[6][7]
-
Prudent Practices: Minimize the quantities of the chemical used in any given experiment. Do not work alone when handling highly hazardous materials.
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles and face shield | Double-gloved with nitrile gloves | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | N95 respirator (if fume hood is not available or as an added precaution) |
| Solution Preparation/Transfer | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Not required if performed in a certified fume hood |
| Reaction Setup & Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Not required if performed in a certified fume hood |
| Workup & Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., neoprene, butyl rubber) | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Not required if performed in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, protecting from splashes and airborne particles. A face shield is added during tasks with a higher splash risk (weighing solids, large-volume transfers, and cleanup) to protect the entire face.[9][10]
-
Hand Protection: Nitrile gloves provide good initial protection for incidental contact.[10] Double-gloving is recommended when handling the potent solid to protect against tears and contamination during glove removal. For extended contact during workups or spill cleanup, heavier-duty gloves like neoprene or butyl rubber are required due to their lower breakthrough times for organic solvents and amines.[9][11]
-
Body Protection: A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing. It must be kept fully buttoned.
-
Respiratory Protection: All routine work should be done in a fume hood, making additional respiratory protection unnecessary. A respirator is reserved for emergency situations like a significant spill outside of containment or when engineering controls are not available or fail.[9][11]
Part 4: Step-by-Step Handling & Emergency Procedures
Standard Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[5]
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weigh boat or line the balance with aluminum foil to contain any spills.
-
Dissolution: Add solvent to the solid in a controlled manner to avoid splashing.
-
Transfer: Use a pipette or cannula for liquid transfers. Avoid pouring directly from large containers when possible.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If trained and equipped, contain the spill using a spill kit, wearing appropriate respiratory protection.
-
Part 5: Decontamination & Waste Disposal
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous waste.
-
Waste Disposal:
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound and the solvent rinsates must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[9]
-
Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.
-
By adhering to this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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(Quinolin-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
